molecular formula C12H22N2O4 B1270787 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid CAS No. 680579-19-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B1270787
CAS No.: 680579-19-5
M. Wt: 258.31 g/mol
InChI Key: ZCGDPFOTLCUUFB-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDPFOTLCUUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370853
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-19-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680579-19-5
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Foundational & Exploratory

Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Isomeric Specificity: It is critical to note that while the subject of this guide is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a comprehensive literature search reveals a significant scarcity of specific experimental data for this particular isomer. The vast majority of available information pertains to its structural isomer, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8) . Therefore, this guide will present a predictive characterization for the 2-substituted isomer based on established chemical principles and available data for its close structural analogs. All predicted data for the target compound will be clearly identified as such.

Physicochemical and Spectroscopic Data

The following tables summarize the known properties of the 3-isomer and the predicted properties for the 2-isomer.

Table 1: Physicochemical Properties

Property3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acidThis compound (Predicted)Data Source
CAS Number 242459-97-8Not assigned[1]
Molecular Formula C₁₂H₂₂N₂O₄C₁₂H₂₂N₂O₄[1]
Molecular Weight 258.31 g/mol 258.31 g/mol [1]
Appearance White to off-white solidWhite to off-white solidGeneral observation for similar compounds
Melting Point Not reportedExpected to be a solid with a distinct melting pointN/A
Boiling Point Not reportedExpected to decompose upon heatingN/A
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)Soluble in polar organic solvents (e.g., methanol, DMSO)General chemical principles

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Spectral Features
¹H NMR (400 MHz, CDCl₃) * δ ~ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.* δ ~ 2.4-2.8 (m, 8H): Protons of the four methylene groups of the piperazine ring.* δ ~ 1.2-1.4 (d, 3H): Methyl protons of the propanoic acid moiety.* δ ~ 3.0-3.2 (q, 1H): Methine proton of the propanoic acid moiety.* δ ~ 10-12 (br s, 1H): Carboxylic acid proton.
¹³C NMR (100 MHz, CDCl₃) * δ ~ 175-180: Carboxylic acid carbonyl carbon.* δ ~ 154-156: Carbonyl carbon of the Boc group.* δ ~ 79-81: Quaternary carbon of the tert-butyl group.* δ ~ 50-60: Piperazine ring carbons.* δ ~ 28-30: Methyl carbons of the tert-butyl group.* δ ~ 15-20: Methyl carbon of the propanoic acid moiety.
Mass Spectrometry (ESI+) * m/z: 259.16 [M+H]⁺, 281.14 [M+Na]⁺

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a 2-halopropanoic acid derivative with 1-(tert-butoxycarbonyl)piperazine.

Proposed Synthesis Pathway

G reagent1 1-(tert-butoxycarbonyl)piperazine intermediate Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate reagent1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent2 Ethyl 2-bromopropanoate reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., LiOH) Solvent (e.g., THF/H₂O) G start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) start->ms Molecular Weight Confirmation purity Purity Analysis (HPLC/LC-MS) start->purity mp Melting Point Determination start->mp Physical Property final Confirmed Structure and Purity nmr->final ms->final purity->final mp->final

References

Navigating the Spectroscopic Landscape of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. In the absence of publicly available experimental NMR spectra for this specific molecule, this document provides high-quality predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a structural representation to aid researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a bifunctional molecule incorporating a protected piperazine moiety and a propanoic acid group. Such structures are of significant interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents. Accurate NMR data is crucial for the structural verification and characterization of this and related compounds. This guide provides predicted NMR values to serve as a reference for researchers working with this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and provide a reliable estimate of the expected experimental values. The atom numbering corresponds to the chemical structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
H31.32d3HJ = 7.0
H1'1.46s9H-
H5, H92.51t4HJ = 5.0
H6, H83.42t4HJ = 5.0
H23.28q1HJ = 7.0
-COOH>10br s1H-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom NumberPredicted Chemical Shift (ppm)
C314.5
C1' (CH₃)₃28.4
C5, C943.5
C6, C852.8
C262.1
C1' (quaternary)79.8
C2'154.7
C1175.0

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for correlation with the predicted NMR data.

Figure 1: Chemical structure of this compound with atom numbering for NMR correlation.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Experiment:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: Approximately 240 ppm.

    • Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The process of characterizing a novel compound like this compound using NMR follows a logical progression. The diagram below illustrates this workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Verification Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR 1H NMR Experiment SamplePrep->H1_NMR C13_NMR 13C NMR Experiment SamplePrep->C13_NMR Processing Data Processing & Referencing H1_NMR->Processing C13_NMR->Processing Prediction Comparison with Predicted Data Processing->Prediction Structure_Verification Structure Verification Prediction->Structure_Verification

Figure 2: A workflow diagram illustrating the process from synthesis to structural verification using NMR.

Synthesis Context

While a detailed synthetic route is beyond the scope of this guide, this compound can be synthesized through standard organic chemistry methodologies. A plausible approach involves the nucleophilic substitution reaction between a protected piperazine, such as 1-Boc-piperazine, and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate), followed by hydrolysis of the ester.

This technical guide serves as a valuable resource for the scientific community, providing foundational data and protocols to facilitate research and development involving this compound.

An In-depth Technical Guide on the Solubility of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document outlines predicted solubility data, a detailed experimental protocol for solubility determination, and a visualization of its application in solid-phase peptide synthesis.

Introduction to this compound

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. The Boc group serves as a labile protecting group for the secondary amine of the piperazine ring, which can be readily removed under acidic conditions. The carboxylic acid functionality allows for amide bond formation and other derivatizations. This combination of features makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of peptide mimics and other pharmacologically active compounds.

Predicted Solubility Profile

Prediction ModellogSSolubility (mg/mL)Solubility (mol/L)Solubility Class
ESOL-1.674.232.11e-02Soluble
Ali-2.161.396.96e-03Soluble
SILICOS-IT-1.902.521.26e-02Soluble

Table 1: Predicted Aqueous Solubility of this compound.[4]

The consensus from these predictive models suggests that the compound is likely to be soluble in water. The slight variations in the predicted values are inherent to the different algorithms and training datasets used by each model.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Shaking incubator or thermostatted shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial and record the total weight.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the supernatant with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Application in Solid-Phase Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of non-natural amino acid mimics into a peptide sequence. The following diagram illustrates the general workflow of its incorporation into a growing peptide chain using Boc-SPPS chemistry.[5][6]

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_product Final Product Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Start with Resin-AA1-Boc Resin_AA1 Resin-AA1-NH2 Neutralization Neutralization (DIEA) Resin_AA1->Neutralization Coupling Coupling of 2-(4-Boc-piperazin-1-yl)propanoic acid (e.g., HATU) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: Boc-SPPS workflow for incorporating the title compound.

This diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using the Boc protection strategy. The cycle begins with the deprotection of the N-terminal Boc group of the resin-bound amino acid (or peptide) using an acid such as trifluoroacetic acid (TFA). Following neutralization, the this compound is activated and coupled to the free amine. A washing step removes excess reagents, and the cycle can be repeated to elongate the peptide chain. Upon completion of the synthesis, the peptide is cleaved from the resin.[5][6]

Conclusion

This compound is a valuable synthetic intermediate with predicted good aqueous solubility. This technical guide provides essential information for researchers, including a summary of its predicted solubility, a robust experimental protocol for accurate solubility determination, and a clear visualization of its application in the well-established field of solid-phase peptide synthesis. The provided methodologies and data serve as a foundational resource for the effective utilization of this compound in drug discovery and development workflows.

References

An In-depth Technical Guide to 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

This compound, with the CAS Number 242459-97-8, is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. This structure allows for versatile chemical modifications, making it an ideal scaffold for creating diverse compound libraries.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄[2]
Molecular Weight 258.31 g/mol [2]
IUPAC Name 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-alkylation of N-Boc-piperazine with a suitable three-carbon electrophile bearing a carboxylic acid or its ester precursor.

Synthesis via N-Alkylation of N-Boc-Piperazine

A prevalent method for synthesizing the title compound is the nucleophilic substitution reaction between N-Boc-piperazine and an alkyl halide, such as ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

  • To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution and stir at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid, such as 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Synthesis_Alkylation BocPip N-Boc-piperazine Intermediate Ethyl 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoate BocPip->Intermediate Step 1: Alkylation Et2BrProp Ethyl 2-bromopropionate Et2BrProp->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent1 Solvent (e.g., ACN) Solvent1->Intermediate Product 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoic acid Intermediate->Product Step 2: Hydrolysis LiOH LiOH, H₂O/THF LiOH->Product AcidWorkup Acidic Workup AcidWorkup->Product

Synthesis via Reductive Amination

An alternative route involves the reductive amination of N-Boc-piperazine with a pyruvate derivative, followed by reduction and hydrolysis.

Experimental Protocol:

Step 1: Reductive amination

  • In a reaction vessel, dissolve N-Boc-piperazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Step 2: Hydrolysis

  • Follow the hydrolysis procedure as described in Step 2 of the N-alkylation method.

Synthesis_Reductive_Amination BocPip N-Boc-piperazine Intermediate Ethyl 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoate BocPip->Intermediate Step 1: Reductive Amination EtPyruvate Ethyl pyruvate EtPyruvate->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Solvent2 Solvent (e.g., MeOH) Solvent2->Intermediate Product 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoic acid Intermediate->Product Step 2: Hydrolysis LiOH LiOH, H₂O/THF LiOH->Product AcidWorkup Acidic Workup AcidWorkup->Product

Physicochemical and Spectroscopic Data

A comprehensive analysis of the physicochemical and spectroscopic properties is crucial for the characterization and quality control of this compound.

Data TypeDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.6 ppm), the methine proton of the propanoic acid moiety (a quartet), and the methyl group of the propanoic acid (a doublet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[4]
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, and the carbons of the propanoic acid side chain.
Mass Spectrometry The mass spectrum will show the molecular ion peak [M+H]⁺ and characteristic fragmentation patterns corresponding to the loss of the Boc group or the carboxylic acid moiety.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-N stretching of the piperazine ring.[4]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a wide range of biologically active molecules. The Boc-protected piperazine provides a handle for further functionalization after deprotection, while the carboxylic acid group is readily available for amide bond formation.

Amide Bond Formation

The carboxylic acid functionality allows for the coupling of this building block with a diverse range of primary and secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of new chemical entities.

General Experimental Protocol for Amide Coupling (using HATU):

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base, for example, DIPEA (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Amide_Coupling BuildingBlock 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoic acid AmideProduct Amide Product BuildingBlock->AmideProduct Amide Bond Formation Amine Amine (R-NH₂) Amine->AmideProduct CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct Solvent Solvent (e.g., DMF) Solvent->AmideProduct

Role in the Synthesis of Kinase Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors. The this compound building block can be utilized to introduce this key pharmacophore and to explore the structure-activity relationship (SAR) by modifying the substituent attached to the propanoic acid. For instance, derivatives of this building block have been incorporated into molecules targeting Protein Kinase B (PKB/Akt), a crucial node in cell signaling pathways implicated in cancer.[5]

Kinase_Inhibitor_Signaling cluster_drug Drug Action BuildingBlock 2-(4-(tert-butoxycarbonyl)piperazin-1-yl) propanoic acid derivative KinaseInhibitor Kinase Inhibitor Akt Akt KinaseInhibitor->Akt Inhibition

Application in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The piperazine scaffold is also prevalent in GPCR modulators. This building block can be used to synthesize novel ligands for various GPCRs, such as GPR119, which is involved in metabolic regulation and is a target for the treatment of diabetes and obesity.[6]

Conclusion

This compound is a versatile and valuable chemical building block for drug discovery and development. Its bifunctional nature allows for the straightforward synthesis of a wide array of complex molecules. The protocols and data presented in this guide are intended to facilitate its use in the laboratory and to inspire the design and synthesis of novel therapeutic agents targeting a range of diseases. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

properties of Boc-protected piperazine linkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the chemical properties, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected piperazine linkers, designed for researchers, scientists, and drug development professionals. These versatile building blocks are integral to modern medicinal chemistry, particularly in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

N-Boc-piperazine is a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1][2] For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3] The tert-butoxycarbonyl (Boc) protecting group renders one of the piperazine nitrogens significantly less nucleophilic, which allows for the selective functionalization of the unprotected nitrogen.[1] This mono-protection is a key feature that makes Boc-piperazine a valuable building block in multi-step organic synthesis.[2]

Table 1: Physical and Chemical Properties of 1-Boc-Piperazine

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[1][2]
Molecular Weight 186.25 g/mol [1][2]
Appearance White to yellowish crystalline solid/waxy solid[1][4][5]
Melting Point 43-49 °C[1][2][5]
Boiling Point 258 °C at 760 mmHg[1][2][4]
Density 1.03 g/cm³[1][2][4]
Flash Point 109.8 °C[1][2][4]
pKa 8.45 ± 0.10 (Predicted)[5]
Solubility Soluble in ethyl acetate, methanol, DMSO, and water[3][5][6]
Storage Condition Refrigerator, inert atmosphere, keep in dark place[1][3][4][5]

Synthesis of Boc-Protected Piperazine Linkers

The primary challenge in synthesizing mono-Boc-protected piperazine lies in achieving selective protection at one of the two nitrogen atoms, given their similar reactivity.[1] Several methods have been developed to address this, with the direct protection method being common, though it can result in the formation of the di-protected byproduct.[1][7] An alternative approach involves the in-situ formation of a piperazine salt to deactivate one nitrogen, allowing for more selective mono-protection.[1] More recent industrial-scale methods start from diethanolamine, proceeding through chlorination, Boc protection, and cyclization to achieve high yields and purity.[1][7][8]

Table 2: Comparative Analysis of Mono-Boc-Piperazine Synthesis Methods

MethodStarting Material(s)Key Reagent(s)Typical YieldAdvantagesDisadvantagesReference(s)
Direct Protection PiperazineDi-tert-butyl dicarbonate (Boc₂O)~45% (mono-protected)Simple, one-step procedure.Formation of di-protected byproduct, requires purification.[1][7]
Salt Formation Piperazine, TFA or HClDi-tert-butyl dicarbonate (Boc₂O)Higher selectivity for mono-protectionHigher selectivity, cleaner reaction.Requires an additional salt formation step.[1][8]
From Diethanolamine DiethanolamineThionyl chloride, Boc₂O, Ammonia>93.5%High yield and purity, suitable for industrial scale.Multi-step process (chlorination, protection, cyclization).[1][7][8]
Experimental Protocol: Synthesis via In-Situ Salt Formation[1]

This method leverages the temporary deactivation of one piperazine nitrogen through salt formation to achieve selective mono-protection.

  • Salt Formation : Dissolve piperazine (1.0 equivalent) in methanol (approximately 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition : Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in methanol dropwise to the stirred piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over 10-15 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by column chromatography if necessary to isolate the mono-Boc-protected piperazine.

Reactivity and Key Transformations

The unprotected secondary amine of Boc-piperazine is a versatile nucleophile, making it a valuable component for various coupling reactions in multi-step syntheses.[1] It readily participates in reactions such as Buchwald-Hartwig amination with aryl halides and reductive amination with aldehydes or ketones.[2][4]

Reductive Amination

Reductive amination is a robust method for attaching the Boc-piperazine linker to molecules containing a carbonyl group. The process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[1]

Experimental Protocol: General Reductive Amination[1]
  • Imine Formation : In a suitable solvent such as methanol, mix the aldehyde or ketone (1.0 equivalent) with Boc-piperazine (1.0-1.2 equivalents). The addition of a dehydrating agent can facilitate the formation of the imine intermediate.

  • Reduction : Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

  • Reaction Conditions : Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up : Quench the reaction by adding water or a dilute basic solution. Extract the product using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Cleavage of the Boc Protecting Group

The Boc group is prized for its stability under a wide range of chemical conditions, yet it can be easily removed under acidic conditions.[1] Trifluoroacetic acid (TFA) is the most commonly used reagent for this deprotection step.[1][9]

Boc_Deprotection BocPiperazine Boc-Protected Piperazine Protonation Protonation of Carbonyl Oxygen BocPiperazine->Protonation TFA TFA (Acid) TFA->Protonation H+ Carbocation Formation of Tert-butyl Carbocation Protonation->Carbocation Cleavage LossCO2 Loss of CO2 Carbocation->LossCO2 Isobutene Isobutene Carbocation->Isobutene Elimination Deprotected Deprotected Piperazine (Amine Salt) LossCO2->Deprotected

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: TFA-Mediated Boc Deprotection[1]
  • Reaction Setup : Dissolve the Boc-protected piperazine derivative in a suitable solvent, such as dichloromethane (DCM).

  • TFA Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%. When acid-sensitive amino acids like Cys, Met, or Trp are present, scavengers should be added to the TFA solution.[10]

  • Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up : Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperazine as its TFA salt.

Applications in Drug Discovery and Development

Boc-piperazine linkers are foundational in several advanced therapeutic modalities due to their unique structural and chemical properties.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[11] Boc-piperazine is frequently incorporated into these linkers for several reasons:

  • Rigidity and Conformational Control : The piperazine ring introduces a degree of rigidity, which helps pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable ternary complex.[11][]

  • Improved Physicochemical Properties : The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC.[11] Its basic nitrogen atoms can be protonated at physiological pH, improving aqueous solubility.[11][13]

  • Synthetic Tractability : The Boc group allows for a controlled, stepwise synthesis, enabling the sequential attachment of the two different ligands.[11][]

PROTAC_Synthesis cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Conjugation BocPiperazine Boc-Piperazine Linker Intermediate1 Boc-Linker-POI Ligand BocPiperazine->Intermediate1 POILigand Protein of Interest (POI) Ligand POILigand->Intermediate1 Coupling Intermediate2 H₂N-Linker-POI Ligand Intermediate1->Intermediate2 TFA TFA TFA->Intermediate2 FinalPROTAC Final PROTAC Molecule Intermediate2->FinalPROTAC E3Ligand E3 Ligase Ligand E3Ligand->FinalPROTAC Coupling

Caption: General workflow for PROTAC synthesis using a Boc-piperazine linker.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[14][15] The linker is a critical component influencing the ADC's stability and efficacy. N-Boc-piperazine derivatives can be used as non-cleavable linkers in ADC construction.[14]

  • Enhanced Solubility : The piperazine moiety can improve the aqueous solubility of the linker-drug conjugate, which is crucial for preventing aggregation and improving the ADC's pharmacokinetic profile.[14]

  • Synthetic Handle : The Boc-protected amine provides a latent attachment point for the antibody, allowing for the payload to be conjugated first, followed by deprotection and subsequent attachment to the antibody.[14]

ADC_Synthesis cluster_0 Stage 1: Payload Conjugation cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Antibody Conjugation BocPiperazineCOOH N-Boc-piperazine-C3-COOH Intermediate1 Boc-Linker-Payload BocPiperazineCOOH->Intermediate1 Payload Cytotoxic Payload (with -NH₂ group) Payload->Intermediate1 Amide Bond Formation Intermediate2 H₂N-Linker-Payload Intermediate1->Intermediate2 TFA_ADC TFA TFA_ADC->Intermediate2 FinalADC Final ADC Intermediate2->FinalADC Antibody Activated Monoclonal Antibody Antibody->FinalADC Conjugation

Caption: Synthesis workflow for an ADC using a Boc-piperazine-based linker.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-piperazine is a versatile building block in solid-phase peptide synthesis (SPPS), primarily for creating peptidomimetics.[16] These synthetic molecules mimic natural peptides but often have enhanced therapeutic properties like improved stability and bioavailability.[16] The rigid piperazine ring can be used to replace parts of a peptide backbone, inducing specific turns or conformations that can be crucial for binding to biological targets.[16]

Experimental Protocol: General SPPS Workflow with Boc-Piperazine[16]
  • Resin Loading : The initial N-Boc-piperazine scaffold is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin). This is typically done by reacting the resin with N-Boc-piperazine in the presence of a base like diisopropylethylamine (DIPEA).

  • Boc Deprotection : The Boc group is removed from the resin-bound piperazine using a solution of TFA in DCM.

  • Amino Acid Coupling : The first Boc-protected amino acid is coupled to the now-free secondary amine on the piperazine scaffold using a coupling agent like HATU.

  • Peptide Chain Elongation : Steps 2 and 3 are repeated iteratively to elongate the peptide chain.

  • Cleavage and Purification : Once the desired sequence is assembled, the final peptidomimetic is cleaved from the resin using a strong acid cocktail (e.g., TFA/TIS/Water). The crude product is then purified, typically by preparative HPLC.

SPPS_Workflow Start Start with Solid Support Resin Load Step 1: Immobilization Load N-Boc-piperazine onto resin Start->Load Deprotect Step 2: Deprotection Remove Boc group with TFA Load->Deprotect Couple Step 3: Coupling Couple next Boc-Amino Acid Deprotect->Couple Repeat Repeat Steps 2 & 3 for chain elongation Couple->Repeat Repeat->Deprotect Next Cycle Cleave Final Step: Cleavage Cleave peptidomimetic from resin with acid cocktail Repeat->Cleave Synthesis Complete End Purify Final Product (HPLC) Cleave->End

Caption: Workflow for solid-phase synthesis of peptidomimetics.

Analytical Characterization

Accurate quantification and characterization of N-Boc-piperazine and its derivatives are critical for quality control in pharmaceutical development.[17] Several analytical techniques are employed, each with distinct advantages.

Table 3: Comparison of Analytical Methods for Boc-Piperazine Quantification

MethodPrincipleAdvantagesDisadvantagesReference(s)
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity; capable of analyzing complex mixtures.Higher equipment cost and complexity.[17]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Readily available instrumentation; good for routine analysis.Piperazine lacks a strong chromophore, requiring derivatization for sensitive detection.[17]
NMR Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information; quantitative (qNMR) capabilities.Lower sensitivity compared to MS; more complex data analysis.[17]

References

Technical Guide: Critical Insights into Boc-Protected Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: This document addresses the inquiry for a technical guide on 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid . Initial analysis revealed a significant discrepancy in chemical databases. The commonly cited CAS number for this structural class, 242459-97-8 , corresponds to the isomeric compound, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid .[1][2] Due to a lack of specific experimental data, signaling pathways, and detailed protocols for the requested '2-' isomer, this guide will focus on the well-documented '3-' isomer and the broader class of Boc-protected piperazine derivatives to provide relevant and accurate information for drug development professionals.

Compound Identification and Properties

The compound 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid is a key intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen, allowing for selective chemical modifications at other positions of the molecule.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS: 242459-97-8).

PropertyValueSource
CAS Number 242459-97-8[1]
Molecular Formula C₁₂H₂₂N₂O₄[1]
Molecular Weight 258.31 g/mol [1]
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
Monoisotopic Mass 258.15795719 Da[1]
XLogP3-AA (Predicted) -1.9[1]
Topological Polar Surface Area 70.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 5[1]

Role in Medicinal Chemistry and Drug Discovery

Piperazine derivatives are integral to modern pharmacology, forming the core of numerous FDA-approved drugs.[3] Their unique scaffold allows for the creation of compounds with a wide range of biological activities. The introduction of a Boc-protected carboxylic acid moiety, as seen in the title compound, provides a versatile handle for synthetic chemists.

This functional group serves as a cornerstone for:

  • Peptide Synthesis: Acting as a building block for creating complex peptide-based therapeutics.

  • Linker Chemistry: Functioning as a bifunctional linker to connect different molecular fragments, for instance, in the development of PROteolysis TArgeting Chimeras (PROTACs).

  • Scaffold Decoration: Enabling the attachment of various pharmacophores to the piperazine core to explore structure-activity relationships (SAR).

The general workflow for utilizing such an intermediate in drug discovery often follows a logical progression from initial synthesis to biological screening.

G cluster_synthesis Synthesis & Modification cluster_screening Screening & Development Start Boc-Piperazine Precursor Synth Synthesis of 3-(4-Boc-piperazin-1-yl)propanoic acid Start->Synth Deprotection Selective Boc Deprotection (e.g., TFA/HCl) Synth->Deprotection Coupling Amide Coupling or Further Functionalization Deprotection->Coupling Library Compound Library Generation Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Lead->Preclinical Preclinical Studies

Caption: General workflow for the use of Boc-piperazine intermediates in drug discovery.

Experimental Protocols: Synthesis and Deprotection

While a specific, peer-reviewed protocol for the synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid was not found, a general and representative synthetic procedure for Boc-protection of piperazine derivatives can be detailed. This is based on common laboratory practices for similar structures.

Protocol 1: General Boc-Protection of a Piperazine Derivative

This protocol outlines the reaction of a piperazine-containing starting material with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.

Materials:

  • Piperazine derivative (e.g., 1-(4-hydroxyphenyl)piperazine) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve the piperazine derivative in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • If the starting material is a salt (e.g., hydrochloride), add a base like TEA or DIPEA (2.0-3.0 equiv) and stir for 10-15 minutes.

  • Add di-tert-butyl dicarbonate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure Boc-protected piperazine.[5]

Protocol 2: General Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group, typically under acidic conditions, to liberate the free amine for subsequent reactions.

Materials:

  • Boc-protected piperazine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.

  • Dichloromethane (DCM) as a co-solvent.

  • Nitrogen or argon atmosphere.

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of strong acid (e.g., 4M HCl in dioxane or a solution of 20-50% TFA in DCM).

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the consumption of starting material by TLC or LC-MS (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection p_start Piperazine (Free Amine) p_reagent + Boc₂O (Di-tert-butyl dicarbonate) + Base (optional) p_start->p_reagent p_product Boc-Protected Piperazine p_reagent->p_product d_start Boc-Protected Piperazine d_reagent + Strong Acid (TFA or HCl) d_start->d_reagent d_product Piperazine Salt (Free Amine) d_reagent->d_product

Caption: Logical relationship of Boc-protection and deprotection reactions.

Potential Biological Activity

While no specific biological activity has been documented for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid itself, the piperazine scaffold is a well-known pharmacophore. Derivatives have shown a vast array of activities, including but not limited to:

  • Antimicrobial and Antifungal Properties: Various substituted piperazine analogs have been synthesized and screened for activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are frequently investigated as agents targeting CNS receptors. For example, novel analogs have been developed as high-affinity selective probes for the dopamine D3 receptor, which is implicated in substance abuse disorders.[6] Other derivatives have shown potential anxiolytic and antidepressant-like activities.[6]

The development of new piperazine-containing compounds is an active area of research, with a focus on creating novel therapeutics for a multitude of diseases. The title compound represents a valuable starting point for the synthesis of new chemical entities in these research programs.

References

molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. The presence of these functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.

A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄[1]
Molecular Weight 258.31 g/mol [1]
CAS Number Not explicitly found for the "2-" isomer. The "3-" isomer has CAS 242459-97-8.[2]
Appearance White to off-white solid (inferred from related compounds).
Solubility Soluble in polar organic solvents (inferred from related compounds).

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol:

Step 1: N-Alkylation of N-Boc-piperazine

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq.).

  • To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid solution (e.g., 1N HCl).

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Below is a workflow diagram illustrating this hypothetical synthesis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis BocPiperazine tert-Butyl piperazine-1-carboxylate Alkylation N-Alkylation (Base, Solvent, Heat) BocPiperazine->Alkylation BromoEster Ethyl 2-bromopropanoate BromoEster->Alkylation IntermediateEster Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate Alkylation->IntermediateEster IntermediateEster2 Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate Hydrolysis Ester Hydrolysis (Base, then Acid) FinalProduct This compound Hydrolysis->FinalProduct IntermediateEster2->Hydrolysis

A plausible two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available detailing the biological activity or the involvement of this compound in any particular signaling pathway. The piperazine moiety is a common scaffold in a wide range of biologically active compounds, including those with antidepressant, antipsychotic, and antimicrobial properties.

The general structure of the target compound suggests its potential as an intermediate in the synthesis of more complex molecules for drug discovery. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other pharmacophores. The Boc-protected piperazine allows for selective deprotection and subsequent functionalization of the secondary amine.

The logical relationship for its potential use in drug discovery is outlined below.

G TargetCompound This compound Modification Chemical Modification (e.g., Amide Coupling) TargetCompound->Modification NewCompound Novel Chemical Entity Modification->NewCompound Screening Biological Screening NewCompound->Screening LeadCompound Lead Compound for Drug Development Screening->LeadCompound

Role as a building block in drug discovery.

Researchers and drug development professionals can utilize this compound as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The specific biological targets and signaling pathways would be dependent on the nature of the chemical moieties attached to the carboxylic acid and the piperazine nitrogen after deprotection.

References

Navigating the Ambiguous Landscape of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the commercial availability, synthesis, and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid reveals a complex landscape for researchers, scientists, and drug development professionals. A significant challenge arises from the inconsistent assignment of its CAS number, which is frequently and more authoritatively associated with its isomer, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This guide aims to clarify the existing data, provide available technical information, and offer a pathway for researchers navigating this ambiguity.

Commercial Availability and Supplier Landscape

Despite the CAS number ambiguity, this compound is listed as available for purchase from a number of chemical suppliers. However, researchers are strongly advised to exercise due diligence and confirm the identity of the product with the supplier prior to purchase, ideally by requesting analytical data.

SupplierCatalog NumberPurityPackage SizePrice (USD)
Laibo Chem Not specifiedNot specified250 mgNot specified
5 gNot specified
CymitQuimica Not specified97%Not specifiedInquiry required

This table represents a summary of publicly available information and is not exhaustive. Pricing and availability are subject to change. It is critical to note that some suppliers list this compound under CAS number 242459-97-8, which predominantly refers to the 3-isomer.

The CAS Number Conundrum: 2- vs. 3-Isomer

A thorough investigation of chemical databases and supplier catalogs indicates that the CAS number 242459-97-8 is most consistently and authoritatively assigned to 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid . This discrepancy is a significant source of confusion and potential error in procurement and research.

G cluster_target Target Compound cluster_isomer Isomer Target This compound Ambiguity Ambiguous Supplier Listings Target->Ambiguity Subject of Isomer 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid CAS CAS 242459-97-8 CAS->Isomer Predominantly Associated CAS->Ambiguity Incorrectly Associated

Logical relationship of the CAS number ambiguity.

Researchers intending to work with the 2-isomer must be vigilant in verifying the identity of the material obtained from commercial sources. Requesting a certificate of analysis with detailed spectral data is a crucial step to ensure the correct regioisomer is being used.

Synthesis and Characterization: An Information Gap

Similarly, comprehensive and verified analytical data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not consistently published. This absence of a clear analytical fingerprint further complicates the verification of the compound's identity.

Potential Applications in Drug Discovery

Piperazine derivatives are a well-established and important class of compounds in medicinal chemistry, featuring in a wide range of approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen makes this compound a versatile building block for further chemical modifications. The propanoic acid moiety allows for amide bond formation, enabling the coupling of this fragment to other molecules of interest.

G Start 2-(4-(Boc)piperazin-1-yl)propanoic acid Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Yields free amine AmideCoupling Amide Coupling (e.g., EDC, HOBt) Start->AmideCoupling Activates carboxylic acid Product1 Piperazine-2-propanoic acid derivative Deprotection->Product1 Product2 Amide-linked conjugate AmideCoupling->Product2 R_NH2 R-NH2 R_NH2->AmideCoupling

Potential synthetic utility workflow.

Given the prevalence of the piperazine motif in pharmacologically active compounds, this compound could serve as a valuable scaffold in the development of new therapeutic agents across various disease areas. However, the lack of readily available and well-characterized material presents a significant bottleneck to its widespread use in drug discovery programs.

Recommendations for Researchers

Given the challenges outlined, the following steps are recommended for researchers and professionals interested in utilizing this compound:

  • Verify Supplier Information: Directly contact suppliers to confirm the identity of the compound and request a certificate of analysis with detailed analytical data (1H NMR, 13C NMR, and mass spectrometry) before purchasing.

  • In-house Characterization: Upon receipt of the compound, perform thorough in-house analytical characterization to confirm its structure and purity, paying close attention to the regiochemistry.

  • Consider Custom Synthesis: If a reliable commercial source cannot be identified, custom synthesis may be a more viable option to ensure access to the correct, well-characterized isomer.

  • Advocate for Data Transparency: Encourage suppliers to provide clear and accurate information, including a distinct CAS number for the 2-isomer if one becomes available, to resolve the current ambiguity in the chemical community.

An In-depth Technical Guide to the Structural Analysis of Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile physicochemical properties and ability to interact with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens creates N-Boc-piperazine, a critical intermediate in organic synthesis.[1] This protection allows for selective functionalization at the second nitrogen atom, making it an indispensable building block for creating complex molecules, including antivirals, anticancer agents, and central nervous system drugs.[2]

A thorough structural analysis of Boc-piperazine derivatives is paramount for understanding their conformation, stereochemistry, and potential interactions with biological macromolecules. This guide provides a detailed overview of the primary analytical techniques used for the structural elucidation of these compounds: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in their drug discovery and development efforts.

Core Structural Analysis Techniques

The comprehensive characterization of Boc-piperazine derivatives relies on a combination of analytical methods. X-ray crystallography provides definitive solid-state structural information, NMR spectroscopy reveals the structure and dynamics in solution, and mass spectrometry confirms molecular weight and fragmentation patterns. The general workflow for analyzing a newly synthesized Boc-piperazine derivative is illustrated below.

G cluster_start Synthesis cluster_analysis Structural Analysis cluster_data Data Output cluster_end Elucidation start Synthesized Boc-Piperazine Derivative nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms xray X-ray Crystallography start->xray nmr_data Chemical Shifts (δ) Coupling Constants (J) Conformational Dynamics nmr->nmr_data Provides ms_data Molecular Ion Peak (M+) Fragmentation Pattern (m/z) ms->ms_data Provides xray_data 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing xray->xray_data Provides end_node Complete Structural Elucidation nmr_data->end_node ms_data->end_node xray_data->end_node

Figure 1: General workflow for the structural analysis of a Boc-piperazine derivative.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unequivocal data on bond lengths, bond angles, torsion angles, and stereochemistry, which are crucial for understanding molecular conformation and intermolecular interactions like hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a well-defined series of steps, from obtaining a high-quality crystal to refining the structural model.[3]

  • Crystallization :

    • Objective : To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).[3]

    • Procedure : The purified Boc-piperazine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform/hexane).[4] Common techniques include:

      • Slow Evaporation : The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.[3]

      • Vapor Diffusion : A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting and Data Collection :

    • Procedure : A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]

    • The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations.[3]

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement :

    • Data Processing : The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.[3]

    • Structure Solution : The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods).

    • Structure Refinement : The atomic positions and other parameters (like thermal motion) are adjusted through a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.[3]

Data Presentation: Crystallographic Data

The final output of an X-ray analysis is a set of crystallographic data that defines the molecular structure. Below is a sample of data for a functionalized piperazine derivative.

Table 1: Sample Crystallographic Data for 1-(4-nitrobenzoyl)piperazine. [5]

ParameterValue
Chemical FormulaC₁₁H₁₃N₃O₃
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.587(2)
b (Å)7.0726(6)
c (Å)14.171(1)
β (°)119.257(8)
Volume (ų)2149.9(4)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.454

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. For Boc-piperazine derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each atom, while advanced techniques like temperature-dependent NMR can reveal dynamic processes such as conformational exchange.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for acquiring high-quality NMR spectra is as follows:[6]

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the purified Boc-piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale (δ = 0.00 ppm).[6]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer probe.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field by adjusting homogeneity coils to obtain sharp, symmetrical peaks.[6]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. The number of scans depends on the sample concentration, but 8 to 16 scans are often sufficient.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[6]

Data Presentation: NMR Spectroscopic Data

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For Boc-piperazine derivatives, the piperazine protons typically appear as multiplets, while the Boc group gives a characteristic singlet.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift (δ) Data for Boc-Piperazine Derivatives.

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-Boc-piperazine [7]CDCl₃~1.45 (s, 9H, C(CH₃)₃), ~2.80 (t, 4H, CH₂-NH), ~3.40 (t, 4H, CH₂-N-Boc)~28.4 (C(CH₃)₃), ~45.0 (CH₂-NH), ~46.0 (CH₂-N-Boc), ~79.5 (C(CH₃)₃), ~154.8 (C=O)
1-(4-Methylbenzyl)piperazine HCl [8]CDCl₃2.34 (s, 3H, CH₃), 2.76 (m, 4H, pip-CH₂), 3.22 (m, 4H, pip-CH₂), 3.53 (s, 2H, Ar-CH₂), 7.12-7.19 (dd, 4H, Ar-H), 9.53 (br s, 2H, NH₂⁺)21.06 (CH₃), 43.58 (pip-CH₂), 49.39 (pip-CH₂), 62.14 (Ar-CH₂), 128.98 (Ar-CH), 129.16 (Ar-CH), 133.79 (Ar-C), 137.27 (Ar-C)
1-(4-Nitrophenyl)-4-benzoyl-piperazine [2]DMSO-d₆3.24 (m, 4H, pip-CH₂), 3.39 (s, 2H, N-CH₂), 6.95 (d, 2H, Ar-H), 7.44-7.53 (m, 5H, Ar-H), 8.01 (d, 2H, Ar-H)40.59 (N-CH₂), 46.64 (pip-CH₂), 51.86 (pip-CH₂), 113.12, 126.13, 128.75, 129.38, 129.63, 134.49, 137.37, 149.55, 155.03 (Ar-C), 168.68 (C=O)
Conformational Dynamics

The piperazine ring typically exists in a chair conformation. In N-acylated derivatives like Boc-piperazine, rotation around the N-C(O) amide bond is restricted, leading to the existence of distinct conformers (rotamers) that can be observed by NMR, often as separate sets of signals at low temperatures.[5]

G cluster_main Conformational Dynamics in Boc-Piperazine conf1 Conformer A (Chair 1) conf1->p1 Ring Inversion conf2 Conformer B (Chair 2) rotamer1 Rotamer 1 (Amide Rotation) rotamer1->p2 Amide Bond Rotation rotamer2 Rotamer 2 (Amide Rotation) p1->conf2 p1:e->conf2:w p2->rotamer2 p2:e->rotamer2:w

Figure 2: Diagram of conformational equilibria in Boc-piperazine derivatives.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For Boc-piperazine derivatives, MS confirms the success of a synthesis by verifying the mass of the product and helps in its structural characterization.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation :

    • Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent, such as methanol or acetonitrile.[6]

  • Ionization :

    • The sample is introduced into the mass spectrometer and ionized. Common techniques include:

      • Electron Ionization (EI) : The sample is bombarded with high-energy electrons, which knocks off an electron to form a molecular ion (M•⁺). This is a high-energy method that often causes extensive fragmentation.[9][10]

      • Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released. This is a "soft" ionization technique that typically keeps the molecule intact.

  • Mass Analysis and Detection :

    • The generated ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.[11]

    • A detector records the abundance of each ion, generating a mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[9]

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of Boc-piperazine derivatives provides structural clues. The Boc group itself is prone to fragmentation, often resulting in characteristic neutral losses.

Table 3: Common Mass Fragments (m/z) for N-Boc and other Piperazine Derivatives.

Derivative ClassParent IonCharacteristic Fragment Ions (m/z)Fragmentation Pathway
N-Boc-piperazine [12][M+H]⁺ (187)131, 87, 57Loss of isobutylene (56 Da); Loss of Boc group (100 Da); t-butyl cation (57 Da)
Benzylpiperazines [M+H]⁺91Cleavage to form the stable tropylium ion ([C₇H₇]⁺)
Phenylpiperazines [M+H]⁺119, 70, 56Characteristic ions resulting from cleavages within and around the piperazine ring.

Application in Drug Development: Synthesis and Deprotection

Boc-piperazine is a cornerstone in multi-step syntheses. A common sequence involves functionalizing the free amine, for example, via a palladium-catalyzed Buchwald-Hartwig amination, followed by the removal of the Boc group under acidic conditions to allow for further modification.[13]

Figure 3: Synthetic workflow involving functionalization and deprotection of Boc-piperazine.

This strategic use of the Boc protecting group enables the construction of complex molecular architectures, facilitating the synthesis of novel drug candidates for evaluation in various therapeutic areas. The robust analytical methods detailed in this guide are essential for confirming the structure and purity of these compounds at each stage of the synthetic process.

References

Methodological & Application

Application of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in the Synthesis of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This application note details the use of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a bifunctional building block, in the synthesis of PROTACs. The incorporation of the piperazine moiety is intended to impart favorable physicochemical properties, such as increased rigidity and aqueous solubility, to the resulting PROTACs. Herein, we provide a detailed protocol for the synthesis of a BRD4-targeting PROTAC utilizing this specific linker and present its biological evaluation, including its efficacy in inducing the degradation of the BRD4 protein.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate target proteins. The design of the linker is a crucial aspect of PROTAC development, as its length, rigidity, and chemical composition can significantly impact the stability and geometry of the ternary complex, and consequently, the degradation efficiency.

The use of piperazine-containing linkers in PROTAC design has gained traction due to the favorable properties that the piperazine ring can confer. The semi-rigid nature of the piperazine ring can reduce the conformational flexibility of the linker, which may decrease the entropic penalty associated with ternary complex formation. Furthermore, the basic nitrogen atom in the piperazine ring can be protonated at physiological pH, potentially improving the aqueous solubility and cell permeability of the PROTAC.

This application note focuses on the practical application of this compound in the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it an attractive target for cancer therapy. We provide a step-by-step synthesis protocol, characterization data, and a summary of the biological activity of the resulting BRD4-degrading PROTAC.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC involves a multi-step process, including the preparation of the target protein ligand and the E3 ligase ligand, followed by their coupling to the this compound linker.

Materials:

  • (+)-JQ1 (BRD4 ligand)

  • Pomalidomide (E3 ligase ligand)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Protocol:

  • Amide Coupling of JQ1 to the Linker:

    • To a solution of (+)-JQ1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the JQ1-linker conjugate.

  • Boc Deprotection:

    • Dissolve the JQ1-linker conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Amide Coupling of Pomalidomide to the JQ1-Linker:

    • To a solution of the deprotected JQ1-linker intermediate and pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

Western Blotting for BRD4 Degradation
  • Cell Culture and Treatment:

    • Seed human leukemia cell line MV-4-11 in 6-well plates.

    • Treat the cells with varying concentrations of the synthesized BRD4 PROTAC for different time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

The efficacy of the synthesized BRD4-targeting PROTAC was evaluated by its ability to induce the degradation of BRD4 in MV-4-11 cells. The following table summarizes the quantitative data obtained from Western blot analysis.

PROTAC ConcentrationTime (hours)% BRD4 Degradation (Dmax)DC50 (nM)
10 nM24>90%~7.36
100 nM24>95%
1 µM24>98%

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product JQ1 JQ1 (BRD4 Ligand) Coupling1 Amide Coupling (HATU, DIPEA) JQ1->Coupling1 Linker 2-(4-(Boc)piperazin-1-yl)propanoic acid Linker->Coupling1 Pomalidomide Pomalidomide (E3 Ligand) Coupling2 Amide Coupling (HATU, DIPEA) Pomalidomide->Coupling2 Intermediate JQ1-Linker-Boc Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Deprotected_Intermediate JQ1-Linker-NH Deprotection->Deprotected_Intermediate Final_PROTAC BRD4-targeting PROTAC Coupling2->Final_PROTAC Intermediate->Deprotection Deprotected_Intermediate->Coupling2

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC_Mechanism_of_Action PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of action for the targeted degradation of BRD4 by a PROTAC.

Conclusion

This application note demonstrates the successful application of this compound as a linker component in the synthesis of a potent BRD4-targeting PROTAC. The provided protocol offers a detailed and reproducible method for the synthesis of such molecules. The biological evaluation of the resulting PROTAC confirmed its ability to induce robust and concentration-dependent degradation of BRD4 in a relevant cancer cell line. The incorporation of the piperazine moiety is anticipated to contribute to the favorable physicochemical properties of the PROTAC, although further studies are warranted to fully characterize its pharmacokinetic profile. These findings highlight the utility of this compound as a valuable building block for the development of effective PROTAC degraders for various therapeutic targets.

Application Notes and Protocols for Amide Coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient amide coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid with primary amines. This versatile building block is frequently utilized in medicinal chemistry, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it can function as a linker.[1][2] The protocols described herein outline two common and effective methods for amide bond formation, utilizing EDC/HOBt and HATU as coupling reagents.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing reaction yield and product purity. The table below summarizes the typical reaction conditions and expected yields for the amide coupling of N-Boc-protected carboxylic acids with primary amines, providing a general guideline for what can be expected with this compound.[1]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[1]
HATUNoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[1]
BOPNoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[1]

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.

Experimental Protocols

Detailed step-by-step protocols for the amide bond formation between this compound and a generic primary amine (R-NH₂) are provided below for two common coupling methods.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1]

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling of this compound.

AmideCouplingWorkflow Start Start DissolveAcid Dissolve Acid & Amine in Anhydrous Solvent Start->DissolveAcid AddReagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) & Base DissolveAcid->AddReagents Reaction Stir at RT (2-24h) AddReagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product Incomplete Incomplete

Caption: General workflow for the amide coupling reaction.

Logical Relationship of Coupling Reagents

The diagram below illustrates the activation of the carboxylic acid by common coupling reagents, leading to the formation of the amide bond.

CouplingMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (EDC or HATU) CouplingReagent->ActivatedIntermediate AmideBond Amide Bond (R-CO-NH-R') ActivatedIntermediate->AmideBond Nucleophilic Attack Byproduct Byproduct (e.g., DCU) ActivatedIntermediate->Byproduct Amine Primary Amine (R'-NH2) Amine->AmideBond

Caption: Activation and coupling pathway for amide synthesis.

References

Application Notes and Protocols for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics. The incorporation of the piperazine moiety into a peptide backbone can introduce conformational constraints, enhance enzymatic stability, and improve pharmacokinetic properties.[1] This document provides detailed protocols for the use of this building block in SPPS, focusing on the robust tert-butyloxycarbonyl (Boc) protection strategy.

Applications in Drug Discovery

The use of this compound as a scaffold in SPPS is primarily aimed at generating diverse libraries of peptidomimetics for drug discovery and development. Key applications include:

  • Scaffold for Peptidomimetics: The piperazine ring can modify or replace the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1]

  • Induction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.[1]

  • Synthesis of Novel Bioactive Molecules: Piperazine derivatives are integral to many centrally acting drugs, and SPPS facilitates the rapid generation of analogues for screening.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a this compound scaffold. These values are illustrative and can vary based on the specific sequence, scale, and instrumentation.

ParameterValueNotes
Resin
Resin Type2-Chlorotrityl chloride (2-CTC)Recommended for its mild cleavage conditions, which preserves the Boc protecting group on the piperazine nitrogen.
Resin Substitution0.5 - 1.5 mmol/gA higher substitution may be used for shorter sequences.
Immobilization
Loading Efficiency85 - 95%Dependent on reaction conditions and the quality of reagents.
Synthesis Cycle
Boc Deprotection Efficiency (per step)>99%Monitored by a qualitative test for secondary amines (e.g., Chloranil test).
Amino Acid Coupling Efficiency (per step)95 - 99%May require double coupling or optimized reagents for sterically hindered amino acids.
Product
Overall Crude Product Yield50 - 75%Dependent on the number of coupling cycles and the specific peptide sequence.
Crude Product Purity (by HPLC)40 - 65%Purification is typically required to isolate the target compound.
Final Purified Product Yield15 - 35%Highly dependent on the efficiency of the purification process.

Experimental Protocols

Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the piperazine building block to the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[1]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[1]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[1]

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined gravimetrically.

G cluster_0 Immobilization Resin 2-CTC Resin Swell Swell in DCM Resin->Swell React Combine Resin, Building Block, DIPEA Swell->React Reagent Prepare Building Block and DIPEA in DCM Reagent->React Agitate Agitate 2h React->Agitate Cap Cap with MeOH Agitate->Cap Wash Wash with DCM, DMF, DCM Cap->Wash Dry Dry Resin Wash->Dry

Immobilization Workflow
Boc Deprotection

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen to allow for the coupling of the next amino acid.

Materials:

  • Resin-bound piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes.

  • Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

  • Final Washes: Wash the resin with DMF (5 x 10 mL).

  • Confirmation: Perform a Chloranil test to confirm the presence of a free secondary amine.

G cluster_1 Boc Deprotection Start Resin-bound Boc-piperazine Swell_DCM Swell in DCM Start->Swell_DCM Deprotect_TFA 50% TFA in DCM Swell_DCM->Deprotect_TFA Wash_DCM Wash with DCM Deprotect_TFA->Wash_DCM Neutralize 10% DIPEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End Free Amine on Resin Wash_DMF->End

Boc Deprotection Workflow
Amino Acid Coupling

This protocol describes the coupling of a Boc-protected amino acid to the deprotected piperazine nitrogen on the resin.

Materials:

  • Deprotected resin from the previous step

  • Boc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Pre-activation: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HBTU or HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Chloranil test to confirm the completion of the coupling. If the test is positive (indicating a free secondary amine), repeat the coupling step.

Peptide Chain Elongation

Repeat steps 2 (Boc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide chain.

Cleavage from Resin and Final Deprotection

This protocol describes the cleavage of the final peptidomimetic from the 2-CTC resin with simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a reaction vessel.

  • Incubation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.

  • Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the crude product under vacuum.

  • Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

G cluster_2 Cleavage and Purification Start Final Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleave Cleavage Cocktail (TFA/TIS/H2O) Wash_Dry->Cleave Agitate Agitate 2h Cleave->Agitate Filter Filter and Collect Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Purify Centrifuge and Wash Precipitate->Purify Dry_Crude Dry Crude Product Purify->Dry_Crude Analyze HPLC and Mass Spec Analysis Dry_Crude->Analyze Final_Purify Preparative HPLC Analyze->Final_Purify End Pure Peptidomimetic Final_Purify->End

Cleavage and Purification Workflow

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature.
Steric hindranceUse a resin with a lower substitution level.
Incomplete Deprotection Insufficient deprotection timeIncrease agitation time with the TFA solution to 30 minutes.
Reagent degradationUse fresh TFA solution.
Incomplete Coupling Steric hindrance of the amino acidPerform a double coupling. Use a more potent activating agent like HATU.
Aggregation of the peptide chainUse a different solvent system (e.g., NMP) or add a chaotropic salt.
Low Crude Purity Side reactions during cleavageOptimize the cleavage cocktail with appropriate scavengers based on the peptide sequence.
Incomplete reactions during synthesisEnsure each coupling and deprotection step is complete using monitoring tests.

Conclusion

This compound is a versatile building block for the synthesis of peptidomimetics using solid-phase techniques. The protocols outlined in this document provide a comprehensive guide for its successful incorporation into peptide chains, from initial resin loading to final purification. Careful optimization of reaction conditions and diligent monitoring of each step are crucial for obtaining high-quality peptidomimetics for further research and development.

References

Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate their pharmacological properties. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a common feature in many approved drugs, valued for its ability to influence solubility, basicity, and receptor-binding interactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, a crucial step in the synthesis of complex pharmaceutical agents.

The following sections detail two primary synthetic routes to the target compound and its ester precursor: N-alkylation of N-Boc-piperazine and reductive amination . A subsequent protocol for the hydrolysis of the resulting ester to the final carboxylic acid is also provided.

Synthetic Strategies

Two principal methods for the synthesis of the ethyl ester precursor, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, are outlined below. This ester can then be hydrolyzed to the desired carboxylic acid. The use of N-Boc-piperazine is critical as the Boc group deactivates one of the nitrogen atoms, facilitating selective mono-N-alkylation on the unprotected secondary amine.[1]

Method 1: Direct N-Alkylation with Ethyl 2-Bromopropanoate

This method involves the direct nucleophilic substitution of the bromine atom in ethyl 2-bromopropanoate by the secondary amine of N-Boc-piperazine.

Method 2: Reductive Amination with Ethyl Pyruvate

Reductive amination offers an alternative pathway, involving the reaction of N-Boc-piperazine with a ketone, ethyl pyruvate, to form an intermediate iminium ion, which is then reduced in situ to the desired product. This one-pot reaction is a widely used and efficient method for forming carbon-nitrogen bonds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate via Direct N-Alkylation

Materials:

  • N-Boc-piperazine

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Protocol 2: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate via Reductive Amination

Materials:

  • N-Boc-piperazine

  • Ethyl pyruvate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq) and ethyl pyruvate (1.1 eq) in dichloromethane or 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Protocol 3: Hydrolysis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

Materials:

  • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the hydrolysis by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Data Presentation

CompoundSynthesis MethodKey ReagentsTypical YieldPurity
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoateDirect N-AlkylationN-Boc-piperazine, Ethyl 2-bromopropanoate, K₂CO₃60-80%>95%
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoateReductive AminationN-Boc-piperazine, Ethyl pyruvate, NaBH(OAc)₃70-90%>95%
This compoundHydrolysisEthyl ester precursor, LiOH or NaOH>90%>98%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: Direct N-Alkylation cluster_method2 Method 2: Reductive Amination cluster_intermediate Intermediate cluster_final Final Product BocPip N-Boc-piperazine Alkylation N-Alkylation (K₂CO₃, CH₃CN, Reflux) BocPip->Alkylation RedAmin Reductive Amination (NaBH(OAc)₃, DCM) BocPip->RedAmin EtBrProp Ethyl 2-bromopropanoate EtBrProp->Alkylation Ester Ethyl 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoate Alkylation->Ester EtPyr Ethyl Pyruvate EtPyr->RedAmin RedAmin->Ester Acid 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoic acid Ester->Acid Hydrolysis (LiOH, THF/H₂O)

Caption: Synthetic routes to this compound.

Applications in Drug Development

Derivatives of 2-(piperazin-1-yl)propanoic acid are being investigated for a variety of therapeutic applications. The piperazine core is a well-established pharmacophore that can interact with numerous biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. Modifications at the propanoic acid moiety allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific biological data for the title compound is not widely published, analogous structures have shown activity as antipsychotic, antidepressant, and anxiolytic agents. For instance, many piperazine-containing drugs modulate dopaminergic and serotonergic pathways.

Signaling_Pathway cluster_drug Drug Action cluster_receptors Receptor Targets cluster_pathways Signaling Pathways cluster_response Cellular Response Drug Piperazine Derivative D2R Dopamine D2 Receptor Drug->D2R Antagonist/Partial Agonist HT1A 5-HT1A Receptor Drug->HT1A Agonist HT2A 5-HT2A Receptor Drug->HT2A Antagonist cAMP ↓ cAMP Pathway D2R->cAMP HT1A->cAMP IP3_DAG ↑ IP3/DAG Pathway HT2A->IP3_DAG Response Modulation of Neuronal Excitability cAMP->Response IP3_DAG->Response

Caption: Potential signaling pathways modulated by piperazine derivatives.

References

Application of Boc-Piperazine Linkers in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, creating a Boc-piperazine linker, provides a versatile and powerful tool for the modular construction of complex therapeutic agents. This mono-protection strategy allows for selective functionalization of the free secondary amine, enabling a stepwise and controlled synthesis. Following conjugation, the Boc group can be efficiently removed under acidic conditions to reveal a new reactive site for further modification. These characteristics have made Boc-piperazine linkers indispensable in the design of innovative drug modalities, most notably in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

In PROTACs, the semi-rigid nature of the piperazine ring can help to properly orient the two ligands for optimal ternary complex formation, a critical factor for efficient protein degradation.[1][2] For ADCs, the piperazine moiety can improve the solubility and pharmacokinetic profile of the conjugate.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of Boc-piperazine linkers in drug design.

Data Presentation

Quantitative Data for PROTACs Utilizing Piperazine-Based Linkers

The following table summarizes key performance data for representative PROTACs that incorporate a piperazine moiety in their linker structure. This data highlights the impact of linker composition on the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.

PROTAC Name/IdentifierTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC PD-L1 degrader-1PD-L1CRBN4T1609Not Reported[PROTAC PD-L1 degrader-1
Representative BRD4 PROTACBRD4VHL (AHPC-based)22Rv1~15>90[4]
RIPK2 Degrader 4 RIPK2Not SpecifiedHuman Whole BloodpDC50 = 6.6Not Reported[5]
RIPK2 Degrader 6 RIPK2Not SpecifiedHuman Whole BloodpDC50 = 8.0Not Reported[5]
ARV-110Androgen ReceptorCereblonVCaP~1Not Reported[6]
ARD-2128Androgen ReceptorNot SpecifiedNot SpecifiedNot ReportedNot Reported[7]

Note: The synthesis of many of these PROTACs involves the use of Boc-piperazine as a key building block.

Synthesis and Characterization Data for ADCs Utilizing Amine-Reactive Linkers

While specific cytotoxicity data for ADCs synthesized using Boc-piperazine linkers is not extensively available in the public domain, the following table provides typical yields and drug-to-antibody ratios (DARs) that can be expected from conjugation chemistries involving amine-reactive linkers.

ParameterTypical RangeNotes
Drug-Linker Synthesis Yield40 - 70%Highly dependent on the specific drug and purification method.[3]
Boc Deprotection Yield>90%Generally a high-yielding reaction.[3]
Antibody Conjugation Yield50 - 80%Based on the recovery of the antibody after conjugation and purification.
Drug-to-Antibody Ratio (DAR)2 - 4Can be controlled by adjusting the molar ratio of the drug-linker to the antibody during conjugation. A DAR of around 4 is often targeted for optimal efficacy and pharmacokinetics.[3]
ADC Aggregation<5%Should be minimized to ensure safety and efficacy.[3]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (with Piperazine Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays S1 PROTAC Synthesis (using Boc-piperazine linker) S2 Purification & QC (HPLC, LC-MS, NMR) S1->S2 B1 Binary Binding Affinity (to POI and E3 Ligase) S2->B1 C1 Cell Treatment with PROTAC S2->C1 B2 Ternary Complex Formation (e.g., ITC, SPR, FRET) B1->B2 C2 Protein Degradation Analysis (Western Blot, In-Cell Western) C1->C2 C3 Functional Assays (e.g., Cell Viability, Apoptosis) C2->C3 ADC_Synthesis cluster_process ADC Synthesis Workflow A1 1. Payload Conjugation Activate Boc-piperazine-COOH & react with amine-payload A2 2. Boc Deprotection Remove Boc group under acidic conditions (e.g., TFA) A1->A2 A3 3. Antibody Conjugation React purified drug-linker with activated antibody A2->A3 A4 4. Purification & Analysis (SEC-HPLC, Mass Spec) Determine DAR and aggregation A3->A4

References

Application Notes and Protocols for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in medicinal chemistry, with a focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the effective use of this versatile chemical building block.

Introduction

This compound is a bifunctional molecule widely employed in the synthesis of complex bioactive compounds. Its structure, featuring a Boc-protected piperazine moiety and a propanoic acid arm, makes it an ideal component for constructing linkers in PROTACs. The piperazine ring offers a degree of rigidity and can enhance the solubility of the final compound, properties that are crucial for the efficacy of PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. This hijacking of the cell's natural protein degradation machinery, the ubiquitin-proteasome system, offers a novel therapeutic strategy for targeting proteins that have been challenging to inhibit with traditional small molecules.

Application in PROTACs: Targeting BET Proteins

A prominent application of linkers derived from this compound is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a key role in regulating the transcription of oncogenes, making them attractive targets for cancer therapy.

One notable example of a BET-targeting PROTAC is ARV-771 , a potent degrader of BET proteins that has shown efficacy in preclinical models of castration-resistant prostate cancer.[1][2] While the exact linker in ARV-771 is a closely related derivative, the synthesis and mechanism of action provide a valuable framework for the application of this compound.

Quantitative Data Presentation

The efficacy of BET-targeting PROTACs is typically evaluated by their ability to induce the degradation of BET proteins and inhibit cancer cell proliferation. The following table summarizes key quantitative data for the representative BET degrader, ARV-771.

CompoundTarget ProteinsCell LineDC50 (Degradation)IC50 (Proliferation)Dmax (Maximal Degradation)E3 Ligase Ligand
ARV-771BRD2, BRD3, BRD422Rv1 (Prostate Cancer)< 1 nM[1]Not explicitly stated> 95%VHL[1]

Experimental Protocols

The synthesis of a BET-targeting PROTAC using a piperazine-based linker generally involves a multi-step process. The following is a representative protocol for the synthesis of a JQ1-based BET degrader, adapted for the use of this compound as the linker precursor.

Protocol 1: Amide Coupling of E3 Ligase Ligand to the Linker

This protocol describes the coupling of a von Hippel-Lindau (VHL) E3 ligase ligand to the piperazine-propanoic acid linker.

Materials:

  • This compound

  • VHL E3 ligase ligand with a free amine group (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the VHL E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the piperazine amine for subsequent coupling.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove TFA and DCM.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x). The resulting deprotected product is typically used in the next step without further purification.

Protocol 3: Coupling of the BET Inhibitor (Warhead)

This final step involves the coupling of the deprotected linker-E3 ligase ligand conjugate to a BET inhibitor, such as a derivative of JQ1, to form the final PROTAC.

Materials:

  • Deprotected linker-E3 ligase ligand conjugate from Protocol 2

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system for purification

Procedure:

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected linker-E3 ligase ligand conjugate to the activated JQ1-acid solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative HPLC.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

G cluster_0 Step 1: Linker-E3 Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Warhead Coupling A 2-(4-(Boc)piperazin-1-yl)propanoic acid C HATU, DIPEA, DMF A->C B VHL Ligand (amine) B->C D Boc-Linker-VHL C->D E Boc-Linker-VHL F TFA, DCM E->F G H2N-Linker-VHL F->G H H2N-Linker-VHL J HATU, DIPEA, DMF H->J I JQ1 (acid) I->J K Final PROTAC (JQ1-Linker-VHL) J->K

Caption: A generalized workflow for the three-step synthesis of a BET-targeting PROTAC.

Signaling Pathway of BET Protein Degradation by a PROTAC

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Downstream Effects PROTAC PROTAC (JQ1-Linker-VHL) Ternary_Complex Ternary Complex (BET-PROTAC-VHL) PROTAC->Ternary_Complex BET BET Protein (POI) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_BET Poly-ubiquitinated BET Protein Ternary_Complex->Poly_Ub_BET Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BET->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation_Effect BET Protein Degradation Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) Degradation_Effect->Oncogene_Transcription Inhibits Apoptosis Apoptosis Degradation_Effect->Apoptosis Induces Cell_Proliferation Tumor Cell Proliferation Oncogene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of BET protein degradation induced by a JQ1-based PROTAC.

References

Application Notes and Protocols for HATU-Mediated Amide Coupling with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and execution of HATU-mediated amide coupling reactions involving 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This protocol is designed for professionals in organic synthesis, particularly within the realms of peptide chemistry and drug discovery.

Introduction

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a highly efficient and reliable reagent. Its advantages include high coupling efficiency, rapid reaction kinetics, and a notable ability to suppress racemization, making it a preferred choice for challenging amide bond formations.

This document outlines the mechanism of HATU-mediated coupling, provides a detailed experimental protocol for the reaction of this compound with a primary or secondary amine, and presents a summary of typical reaction parameters and expected outcomes.

Mechanism of Action

The efficacy of HATU in promoting amide bond formation lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester. This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).

The reaction proceeds through two primary stages:

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon atom of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.

  • Formation of the Active Ester and Amide Bond: The displaced OAt anion rapidly attacks the isouronium salt, generating the OAt-active ester and releasing tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (2-(4-(Boc)piperazin-1-yl)propanoic acid) Base Base (e.g., DIPEA) RCOO- Carboxylate Anion Isouronium O-acyl(tetramethyl)isouronium salt RCOO-->Isouronium + HATU HATU HATU Active_Ester OAt-Active Ester Isouronium->Active_Ester + OAt Anion TMU Tetramethylurea Isouronium->TMU HOAt- OAt Anion Amide Amide Product Active_Ester->Amide + Amine HOAt HOAt Active_Ester->HOAt Amine Amine (R'NH2)

HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol details a general procedure for the HATU-mediated coupling of this compound with a generic amine (primary or secondary).

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Pre-activation:

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This step allows for the formation of the OAt-active ester.

  • Amine Addition:

    • Add the amine (1.0-1.2 eq) to the activated mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent) is consumed. Reaction times can vary from 1 to 24 hours depending on the steric and electronic nature of the amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

Experimental_Workflow Setup 1. Reaction Setup: - Add Carboxylic Acid, HATU, and DIPEA to DMF Preactivation 2. Pre-activation: - Stir at RT for 15-30 min Setup->Preactivation Amine_Addition 3. Amine Addition: - Add Amine to the mixture Preactivation->Amine_Addition Monitoring 4. Reaction Monitoring: - Stir at RT - Monitor by TLC or LC-MS Amine_Addition->Monitoring Workup 5. Work-up: - Dilute with EtOAc - Wash with NaHCO3 and Brine - Dry and Concentrate Monitoring->Workup Purification 6. Purification: - Flash Column Chromatography Workup->Purification End Pure Amide Product Purification->End

Experimental workflow for HATU coupling.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for HATU-mediated amide couplings with N-Boc protected piperazine carboxylic acids. While specific results will vary based on the substrates, this table provides a general guideline.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)Notes
N-Boc-piperazine-C3-COOHPrimary AmineHATUDIPEADMF2 - 6RT85 - 98Highly efficient and rapid, especially for sterically hindered substrates.
2-(6-chloro-5-methylpyridin-3-yl)acetic acidN-Boc-piperazineHATUDIPEADMF-RT-A representative example of coupling with a heterocyclic carboxylic acid.
Boc-protected valineAromatic AmineHATUDIPEADMF52338Demonstrates applicability with amino acid derivatives.
General Carboxylic AcidGeneral AmineHATUDIPEA/TEADMF/DCM1 - 240 - RT70 - 95+General conditions applicable to a wide range of substrates.

Yields are illustrative and can be influenced by the specific substrates, reaction scale, and purification method.

Troubleshooting and Optimization

  • Low Yield:

    • Reagent Quality: Ensure all reagents, especially the solvent (DMF), are anhydrous. Moisture can hydrolyze the activated ester.

    • Order of Addition: Pre-activation of the carboxylic acid before adding the amine is crucial to prevent side reactions, such as the formation of a guanidinium byproduct from the reaction of the amine with HATU.

    • Steric Hindrance: For highly hindered substrates, increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary.

  • Side Reactions:

    • Racemization: While HATU is known to minimize racemization, it can still occur with sensitive substrates. Performing the reaction at a lower temperature (e.g., 0 °C) during the activation step can sometimes mitigate this issue.

    • Guanidinylation: This side reaction, where the amine reacts directly with HATU, can be minimized by ensuring the carboxylic acid is fully activated before the amine is introduced.

By following these guidelines and protocols, researchers can effectively utilize HATU for the synthesis of amides derived from this compound, a valuable building block in modern drug discovery.

Synthesis of Warhead-Linker Constructs Featuring 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of warhead-linker constructs utilizing the bifunctional linker, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This linker is frequently employed in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The piperazine moiety offers favorable physicochemical properties, including improved solubility and the potential for modulating cell permeability, while the propanoic acid provides a handle for covalent attachment to a warhead molecule through a stable amide bond.[1][] The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies, enabling the sequential attachment of different molecular components.[3]

Overview of the Synthetic Strategy

The primary method for conjugating this compound to a warhead containing a primary or secondary amine is through amide bond formation. This reaction is typically mediated by a coupling agent to activate the carboxylic acid of the linker, facilitating its reaction with the amine on the warhead. Following the successful conjugation of the linker to the warhead, the Boc protecting group can be removed under acidic conditions to reveal a free amine on the piperazine ring. This amine can then be used for subsequent conjugation to another molecule, such as an E3 ligase ligand in the case of a PROTAC, or a targeting moiety.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for Linker-Warhead Conjugation

The selection of an appropriate coupling reagent is critical for achieving high yields and purity in the synthesis of warhead-linker constructs. The following table summarizes common coupling reagents, their typical reaction conditions, and expected yields for the coupling of a Boc-protected piperazine propanoic acid linker to an amine-containing warhead.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A widely used and cost-effective method. The formation of a urea byproduct can sometimes complicate purification.
HATUNoneDIPEADMF2 - 685 - 98A highly efficient coupling reagent that often leads to faster reaction times and higher yields with minimal side reactions.
T3PPyridinePyridineDCM or EtOAc1 - 480 - 95A versatile and powerful coupling reagent, particularly useful for sterically hindered substrates.
COMUDIPEADIPEADMF1 - 390 - 99A third-generation uronium-type coupling agent known for its high reactivity and suppression of racemization.

Yields are substrate-dependent and may vary based on the specific warhead used. EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P: Propylphosphonic Anhydride, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

Experimental Protocols

Protocol 1: Synthesis of a Warhead-Linker Construct via EDC/HOBt Coupling

This protocol describes the coupling of this compound to a generic amine-containing warhead.

Materials:

  • This compound

  • Amine-containing warhead

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring and product characterization

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Add the amine-containing warhead (1.1 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired warhead-linker construct.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Warhead-Linker Construct

This protocol describes the removal of the Boc protecting group to expose the piperazine amine for further conjugation.

Materials:

  • Boc-protected warhead-linker construct

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected warhead-linker construct in DCM (e.g., 0.1 M solution).

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution to yield the deprotected warhead-linker construct. The product may be obtained as a free base or a TFA salt, depending on the workup procedure.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Further Conjugation Linker 2-(4-(Boc)piperazin-1-yl)propanoic acid Coupling Coupling Reagents (e.g., EDC, HOBt, DIPEA) Linker->Coupling Warhead Amine-containing Warhead Warhead->Coupling Construct Boc-Warhead-Linker Construct Coupling->Construct Purification Column Chromatography Construct->Purification Deprotection TFA/DCM Purification->Deprotection Deprotected_Construct Deprotected Warhead-Linker Deprotection->Deprotected_Construct Final_Molecule Final Construct (e.g., PROTAC) Deprotected_Construct->Final_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Molecule

Caption: General workflow for the synthesis of a warhead-linker construct.

Example Signaling Pathway: PROTAC-Mediated PD-L1 Degradation

This diagram illustrates the mechanism of action for a hypothetical PROTAC that utilizes the described linker to target the degradation of Programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.

PDL1_Degradation PROTAC-Mediated PD-L1 Degradation Pathway cluster_cell Tumor Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) PDL1 PD-L1 (Target Protein) PROTAC->PDL1 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (PD-L1-PROTAC-E3 Ligase) PDL1->Ternary_Complex E3_Ligase->Ternary_Complex Ub_PDL1 Ubiquitinated PD-L1 Ternary_Complex->Ub_PDL1 facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_PDL1->Proteasome targeted for degradation Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated degradation of PD-L1.

References

Application Notes and Protocols for EDC/HOBt Coupling of Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful amide coupling of piperazine carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). These procedures are essential for the synthesis of a wide array of biologically active molecules in drug discovery and development, where the piperazine motif is a prevalent scaffold.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry. The piperazine moiety is a common feature in many pharmaceuticals due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate basicity. The coupling of piperazine carboxylic acids to amines presents unique challenges, including potential side reactions and the need for carefully optimized conditions to achieve high yields and purity. The EDC/HOBt coupling system is a widely used, cost-effective, and efficient method for this transformation. EDC activates the carboxylic acid, while HOBt serves to suppress racemization and improve reaction efficiency by forming a more stable active ester intermediate.[1][2][3]

Reaction Mechanism

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the piperazine carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • Formation of the HOBt Ester: The O-acylisourea intermediate can be susceptible to side reactions, including racemization. HOBt intercepts this intermediate to form a more stable and less reactive HOBt-ester.[3][5] This step is crucial for minimizing the loss of stereochemical integrity when coupling chiral carboxylic acids.[6]

  • Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the HOBt-ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses to form the desired amide bond and releases HOBt. The byproduct of EDC is a water-soluble urea derivative, which simplifies purification through aqueous workup.[1][4]

Reaction_Mechanism CarboxylicAcid Piperazine Carboxylic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt Active Ester Acylisourea->HOBtEster + HOBt Urea Water-Soluble Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt Amide Amide Product HOBtEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt Coupling Mechanism.

Optimized Coupling Conditions

The success of the EDC/HOBt coupling reaction is highly dependent on the careful control of several parameters. The following tables summarize recommended starting conditions for the coupling of piperazine carboxylic acids.

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalentsRationale
Piperazine Carboxylic Acid1.0Limiting reagent.
Amine1.0 - 1.2A slight excess can drive the reaction to completion.
EDC1.1 - 1.5Ensures complete activation of the carboxylic acid.[7]
HOBt1.1 - 1.5Suppresses racemization and improves efficiency.[7]
Base (e.g., DIPEA, TEA)2.0 - 3.0Neutralizes HCl salts and maintains a basic pH.[2]

Table 2: Solvent Selection and Reaction Concentration

SolventTypical ConcentrationNotes
Dichloromethane (DCM)0.1 - 0.5 MGood for solubility of many starting materials; easy to remove.[1][2]
Dimethylformamide (DMF)0.1 - 0.5 MExcellent solvating power for polar compounds.[1][2] Requires careful removal during workup.[8]
Acetonitrile (CH3CN)0.1 - 0.5 MCan be a good alternative to DCM or DMF.[9]

Table 3: Temperature and Reaction Time Parameters

StepTemperature (°C)TimePurpose
Pre-activation015 - 30 minInitial formation of the O-acylisourea and HOBt ester while minimizing side reactions.[1][3]
Amine Addition & ReactionRoom Temperature12 - 24 hoursAllows the reaction to proceed to completion.[1][2] Monitoring by TLC or LC-MS is recommended.

Experimental Protocols

General Protocol for EDC/HOBt Coupling of a Piperazine Carboxylic Acid

This protocol provides a general procedure that can be adapted for specific substrates.

Experimental_Workflow Start Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool AddEDC Add EDC Portion-wise Cool->AddEDC Warm Warm to Room Temperature and Stir for 12-24h AddEDC->Warm Monitor Monitor Reaction by TLC or LC-MS Warm->Monitor Workup Aqueous Workup: Dilute with Solvent, Wash with Water/Brine Monitor->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Caption: General Experimental Workflow.

Materials:

  • Piperazine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)[1]

  • HOBt (1.2 eq)[1]

  • Anhydrous DCM or DMF

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the piperazine carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).[1][2]

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours.[1] Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase sequentially with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO3 solution) to remove the urea byproduct and excess reagents.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting

Table 4: Common Issues and Potential Solutions

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.[10]
Poor quality of coupling reagents.Use fresh, high-purity EDC and HOBt.
Side Product Formation Racemization of chiral centers.Ensure HOBt is used. Maintain low temperatures during activation.[11]
Formation of N-acylurea.[11]Add HOBt before or concurrently with EDC. Avoid high temperatures.
Difficult Purification Water-soluble byproducts remaining.Perform thorough aqueous washes during workup.[8]
Co-elution of product and byproducts.Optimize chromatography conditions (solvent system, gradient).

Conclusion

The EDC/HOBt coupling system is a robust and versatile method for the synthesis of piperazine amides. By carefully controlling stoichiometry, solvent, temperature, and reaction time, researchers can achieve high yields of the desired products with minimal side reactions. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis of piperazine-containing compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Compounds with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected piperazine compounds. Below you will find frequently asked questions, detailed troubleshooting advice, and experimental protocols to help you navigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions. Here are several strategies to ensure complete removal of the Boc group:

  • Increase Reaction Time: Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting material is still present, extend the reaction time until it is fully consumed.

  • Increase TFA Concentration: The concentration of TFA is a critical factor. While neat TFA can be used, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is often effective and can help minimize side reactions.[2][3] If the reaction is sluggish, consider increasing the concentration of TFA.

  • Elevate the Temperature: Gently warming the reaction mixture can accelerate the deprotection process.[1] However, exercise caution as excessive heat can lead to the formation of side products, particularly with sensitive substrates. A moderate increase in temperature, for instance to 40-50°C, may be beneficial.[1]

  • Ensure Adequate Equivalents of TFA: Use a sufficient excess of TFA, typically ranging from 5 to 20 equivalents relative to the Boc-protected piperazine.[1][3]

  • Improve Solubility: If the starting material has poor solubility in the chosen solvent, this can hinder the reaction.[1] Consider trying a different solvent system in which your substrate is more soluble.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly lower your yield and complicate the purification process. Here are some common side reactions and strategies to mitigate them:

  • Formation of Stable Trifluoroacetate Salts: The deprotected piperazine forms a salt with TFA. These salts can sometimes be difficult to handle, appearing as oils or sticky solids, which can complicate isolation and subsequent steps.[1][4]

    • Solution: Consider using hydrochloric acid (HCl) in dioxane or methanol. This often yields a hydrochloride salt which is more likely to precipitate as a crystalline solid, simplifying isolation.[1]

  • Degradation of Other Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups such as acetals, ketals, or some esters, the harsh acidic conditions of TFA can cleave them.[1]

    • Solution: Milder deprotection methods may be necessary. Alternatives include using Lewis acids or oxalyl chloride in methanol.[1]

  • Ring Fragmentation: Although less common, certain substitution patterns on the piperazine ring can make it susceptible to fragmentation under strong acidic conditions.[1]

    • Solution: Careful control of reaction temperature and time is crucial. Running the reaction at a lower temperature (e.g., 0°C) and for the minimum time required for deprotection can help minimize this side reaction.

  • t-Butylation of Nucleophilic Residues: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic functional groups, such as electron-rich aromatic rings or other unprotected amines.

    • Solution: The addition of "scavengers" to the reaction mixture, such as anisole or thioanisole, can trap the tert-butyl cation and prevent unwanted side reactions.[5]

  • Trifluoroacetylation: Formation of trifluoroacetylated byproducts on the deprotected piperazine nitrogen can occur, especially if the workup is not performed carefully. This is more prevalent when using neat TFA or if the reaction mixture is heated.[5][6]

    • Solution: Using a 20-50% solution of TFA in DCM instead of neat TFA can reduce this side reaction.[2][3] Additionally, ensuring a thorough basic workup to neutralize all TFA is important. Adding a small amount of water (around 5%) to the TFA has also been reported to prevent the formation of trifluoroacetic anhydride, the trifluoroacetylating agent.[6]

Q3: What is the recommended work-up procedure for a TFA-mediated Boc deprotection?

A3: A proper work-up is critical for isolating the pure deprotected piperazine. A typical procedure involves the following steps:

  • Removal of Volatiles: After the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][2] Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • Basification: The crude residue, which is the TFA salt of your piperazine, needs to be neutralized to obtain the free base. Dissolve the residue in water or a suitable organic solvent and carefully add a base until the pH is basic (pH > 8).[1] Common bases for this purpose include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH).[1]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform to isolate the deprotected piperazine free base.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated aqueous NaCl), and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the solution under reduced pressure to yield the final product.

Q4: My deprotected piperazine TFA salt is an oil and difficult to handle. What can I do?

A4: The formation of an oily TFA salt is a frequent challenge.[4] Here are a few approaches to address this:

  • Precipitation/Trituration: Try to precipitate the salt by adding a non-polar solvent like cold diethyl ether to the concentrated crude residue.[3] Triturating the oil with the non-polar solvent may induce solidification.

  • Switch to HCl: As mentioned earlier, using HCl in dioxane often results in the formation of a more crystalline hydrochloride salt that can be easily isolated by filtration.[1]

  • Direct Use in the Next Step: If the subsequent reaction is compatible with the TFA salt, you can proceed without isolating the free base. In this case, you will need to add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) to neutralize the TFA salt in situ.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for TFA-mediated Boc deprotection of piperazines.

Table 1: Typical TFA Concentrations and Reaction Times

TFA Concentration (% in DCM)Typical Reaction Time (hours)TemperatureNotes
20-50%1 - 4Room TemperatureA common starting point that balances reaction efficiency with minimizing side reactions.[2][3]
50%1 - 30°C to Room TemperatureOften used for less reactive substrates. The reaction is typically started at 0°C and then allowed to warm to room temperature.[3]
Neat (100%)0.5 - 2Room TemperatureCan be faster but increases the risk of side reactions like trifluoroacetylation.[8]

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient reaction time or temperature.[1]Monitor by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1]
Insufficient amount of acid.[1]Increase the equivalents of TFA.
Poor solubility of starting material.[1]Try a different solvent system.
Low YieldSide reactions due to harsh conditions.[1]Lower the reaction temperature and/or use a milder deprotection reagent.
Product loss during work-up.[1]Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic.
Formation of a water-soluble salt.[1]Consider alternative work-up procedures or direct use of the salt in the next step.
Formation of Byproductst-ButylationAdd a scavenger like anisole or thioanisole.[5]
TrifluoroacetylationUse 20-50% TFA in DCM instead of neat TFA.[2][3] Ensure a thorough basic workup.
Degradation of other acid-sensitive groupsUse a milder deprotection method (e.g., HCl in dioxane, Lewis acids).[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general and widely effective method for the N-Boc deprotection of piperazine derivatives.[1][3]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and is particularly useful when the TFA salt of the product is difficult to handle.[1]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Visualizations

Boc_Deprotection_Mechanism BocPiperazine N-Boc-Piperazine ProtonatedBoc Protonated N-Boc-Piperazine BocPiperazine->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation DeprotectedPiperazine Deprotected Piperazine (TFA Salt) CarbamicAcid->DeprotectedPiperazine CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene Deprotonation Alkylation t-Butylation Side Product tBuCation->Alkylation + Nucleophile TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., Anisole) Scavenger->TrappedCation

Caption: Mechanism of TFA-mediated Boc deprotection and potential side reactions.

Troubleshooting_Workflow Start Start: Boc-Piperazine Deprotection with TFA/DCM Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Reaction Incomplete Complete->Incomplete No Workup Work-up: Evaporate, Neutralize, Extract Complete->Workup Yes IncreaseTime Increase Time/Temp Incomplete->IncreaseTime IncreaseTFA Increase [TFA] Incomplete->IncreaseTFA IncreaseTime->Monitor IncreaseTFA->Monitor Analyze Analyze Product (Purity/Yield) Workup->Analyze Good High Purity & Yield? Analyze->Good End End: Pure Deprotected Piperazine Good->End Yes LowYield Low Yield / Impure Good->LowYield No CheckWorkup Optimize Work-up LowYield->CheckWorkup CheckSideReactions Investigate Side Reactions LowYield->CheckSideReactions CheckWorkup->Workup UseScavenger Add Scavenger CheckSideReactions->UseScavenger t-Butylation? MilderConditions Use Milder Conditions (e.g., HCl/Dioxane) CheckSideReactions->MilderConditions Degradation? UseScavenger->Start MilderConditions->Start

References

optimizing HATU coupling with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing HATU-mediated amide coupling reactions, with a specific focus on challenging substrates such as 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate for HATU coupling?

The structure of this compound presents steric hindrance due to the bulky tert-butoxycarbonyl (Boc) protecting group on the piperazine ring. This bulk can impede the approach of the amine nucleophile to the activated carboxylic acid, potentially leading to slower reaction rates and lower yields compared to less hindered substrates.

Q2: What is the optimal order of reagent addition for a HATU coupling reaction?

The generally recommended order of addition is to pre-activate the carboxylic acid with HATU and a non-nucleophilic base before introducing the amine.[1][2] This approach minimizes the risk of the amine reacting directly with HATU, a side reaction that leads to the formation of an undesired guanidinium byproduct.[1]

Q3: Which base is most suitable for HATU coupling reactions?

A non-nucleophilic base is crucial to prevent side reactions. N,N-diisopropylethylamine (DIPEA) is the most commonly used base for HATU couplings.[3][4][5] Triethylamine (TEA) can also be used.[3] Using a nucleophilic base, such as pyridine, can lead to undesired side reactions and should be avoided.[2]

Q4: What are the most common side reactions observed with HATU, and how can they be minimized?

The most common side reactions include:

  • Guanidinylation: The amine starting material can react with HATU to form a guanidinium byproduct.[1][3] This is more likely when HATU is in excess or if the amine is added before the carboxylic acid is fully activated.[3] To minimize this, pre-activating the carboxylic acid is recommended.[1]

  • Racemization/Epimerization: While HATU is known for suppressing racemization, it can still occur, especially with sensitive amino acids.[1] Careful control of reaction temperature and time can help mitigate this.

  • Reaction with Nucleophilic Side Chains: Functional groups like hydroxyls (e.g., in tyrosine) or other amines (e.g., in lysine) can react with the activated carboxylic acid or HATU itself.[3][6]

Q5: Are there safer and more efficient alternatives to HATU for difficult couplings?

Yes, several alternatives to HATU are available, some of which offer improved safety profiles. COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a notable example, demonstrating efficiency comparable or even superior to HATU with the added benefit of being based on the non-explosive OxymaPure.[5][7][8][9][10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Reagent Quality: Moisture or impurities in reagents or solvents can inhibit the reaction.[1][2]Ensure all reagents and solvents are anhydrous and of high purity.
Incorrect Order of Addition: Adding the amine before the carboxylic acid is fully activated can lead to guanidinylation.[1]Pre-activate the carboxylic acid with HATU and a non-nucleophilic base for 5-15 minutes before adding the amine.[1]
Insufficient Base: Inadequate base can lead to incomplete deprotonation of the carboxylic acid.Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA.[1]
Steric Hindrance: The bulky nature of this compound can slow down the reaction.Consider increasing the reaction temperature (e.g., to 40-50°C) or extending the reaction time.[1] A double coupling protocol may also be effective.[7]
Presence of a Guanidinium Byproduct Amine reacting with HATU: This occurs when the amine is not added last.[1][3]Strictly follow the pre-activation protocol for the carboxylic acid before introducing the amine.
Excess HATU: Using a large excess of HATU can increase the likelihood of this side reaction.[3]Use a stoichiometry of 1.0-1.2 equivalents of HATU relative to the carboxylic acid.[3]
Difficulty in Product Purification Byproducts from the reaction: Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) are byproducts of the HATU reaction.[4][6]An aqueous workup with a mild acid (e.g., 1N HCl or saturated NH4Cl) and a mild base (e.g., saturated NaHCO3) can help remove these byproducts.[1]

Experimental Protocols

Standard Protocol for HATU Coupling with this compound
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution.

  • Pre-activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[3]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]

Double Coupling Protocol for Sterically Hindered Substrates

For particularly challenging couplings, a double coupling strategy can be employed to drive the reaction to completion.[7]

  • First Coupling: Follow the standard protocol as described above.

  • Work-up: After the initial reaction time, instead of a full work-up, the reaction mixture can be used directly for the second coupling.

  • Second Coupling: Prepare a fresh solution of the activated this compound by repeating steps 1-3 of the standard protocol in a separate flask. Add this freshly activated acid solution to the initial reaction mixture.

  • Reaction Monitoring and Work-up: Continue to monitor the reaction and perform the work-up and purification as described in the standard protocol once the reaction is complete.

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivating GroupRelative ReactivityKey AdvantagesKey Disadvantages
DCC/DIC -LowInexpensiveOften inefficient for hindered couplings.[7]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides.Can be insufficient for very hindered residues.[7]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[7]
HATU/PyAOP OAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[7]Can cause guanidinylation; based on potentially explosive HOAt.[10]
COMU Oxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[5][7][8][9][10]

Visualizations

HATU-Mediated Amide Coupling Workflow

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Pre-activation (5-15 min) cluster_coupling Coupling (1-4 h) cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) HATU HATU (1.1 eq) Carboxylic_Acid->HATU 1. Add Base Solvent Anhydrous DMF Base DIPEA (2.0 eq) Active_Ester OAt-Active Ester HATU->Active_Ester 2. Form Active Ester Product Amide Product Active_Ester->Product 3. Add Amine Amine Amine (1.0 eq) Aqueous_Wash Aqueous Washes (acid, base, brine) Product->Aqueous_Wash 4. Quench & Wash Purification Chromatography or Recrystallization Aqueous_Wash->Purification 5. Purify

Caption: A generalized workflow for HATU-mediated amide bond formation.

Mechanism of HATU-Mediated Amide Bond Formation

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Activated_Intermediate O-acyl(tetramethyl)isouronium salt Carboxylate->Activated_Intermediate Nucleophilic Attack on HATU HATU HATU Active_Ester OAt-Active Ester Activated_Intermediate->Active_Ester Attack by HOAt anion TMU Tetramethylurea Activated_Intermediate->TMU Byproduct HOAt_anion HOAt anion Amide_Product Amide (R-CO-NHR') Active_Ester->Amide_Product Nucleophilic Attack by Amine Amine R'-NH₂

Caption: The reaction mechanism of HATU-mediated amide coupling.[4][11][12][13]

Potential Side Reaction: Guanidinylation

Guanidinylation_Side_Reaction cluster_reactants Reactants cluster_product Undesired Product Amine Free Amine (R'-NH₂) Guanidinium_Byproduct Guanidinium Byproduct Amine->Guanidinium_Byproduct Nucleophilic Attack on HATU HATU HATU

Caption: The undesired guanidinylation side reaction with HATU.[1][3]

References

Technical Support Center: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.

Route 1: N-Alkylation of 1-Boc-piperazine with a 2-halopropanoic acid derivative

This is a common and direct method for the synthesis of the target compound. However, several side reactions can occur, leading to impurities and reduced yields.

Diagram of the N-Alkylation Synthetic Pathway and Potential Byproducts

Boc_piperazine 1-Boc-piperazine Target_molecule This compound ester Boc_piperazine->Target_molecule N-Alkylation (Desired Reaction) Dialkylation 1,4-Dialkylated piperazine Boc_piperazine->Dialkylation Side Reaction Halo_acid 2-Halopropanoic acid ester Halo_acid->Target_molecule Elimination Acrylic acid ester Halo_acid->Elimination Elimination Target_molecule->Dialkylation Further Alkylation Over_alkylation Quaternary ammonium salt Target_molecule->Over_alkylation Over-alkylation

Caption: Synthetic pathway for N-alkylation and potential side reactions.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired mono-alkylated product - Di-alkylation: The product reacts further with the alkylating agent.[1][2] - Quaternary salt formation: Over-alkylation of the desired product.[1] - Poor reactivity: Reaction conditions (temperature, solvent, base) are not optimal.- Use a slight excess (1.1-1.2 equivalents) of 1-Boc-piperazine. - Add the 2-halopropanoic acid derivative slowly to the reaction mixture. - Use a non-nucleophilic base such as potassium carbonate or triethylamine. - Optimize the reaction temperature; start at room temperature and gradually increase if necessary.
Presence of a significant amount of 1,4-dialkylated byproduct - High reaction temperature: Favors the thermodynamically stable di-substituted product.[1] - Strongly basic conditions: Deprotonates the mono-substituted product, making it more nucleophilic.[1] - Prolonged reaction time: Increases the chance of a second alkylation.- Conduct the reaction at a lower temperature. - Use a milder base like sodium bicarbonate. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of acrylic acid derivatives (elimination byproduct) - Strong base: Promotes the elimination of HX from the 2-halopropanoic acid. - High temperature: Can also favor elimination reactions.- Use a weaker, non-hindered base. - Perform the reaction at the lowest effective temperature.
Product is difficult to purify - Presence of multiple byproducts with similar polarities. - Residual starting materials. - Utilize column chromatography with a carefully selected solvent system. - Perform an acidic workup to remove any unreacted 1-Boc-piperazine. The desired product, being an amino acid, may require specific pH for extraction.
Route 2: Reductive Amination of 1-Boc-piperazine with a pyruvic acid derivative

This alternative route can avoid the formation of quaternary ammonium salts and is often a cleaner reaction.

Diagram of the Reductive Amination Workflow

Start Start: 1-Boc-piperazine + Pyruvic acid derivative Imine_formation Imine/Enamine Formation Start->Imine_formation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for reductive amination synthesis.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete reaction or low conversion - Ineffective reducing agent: The chosen reducing agent is not suitable for the substrate. - Decomposition of the imine/enamine intermediate. - Suboptimal pH: The pH is not ideal for imine formation.- Use a suitable reducing agent such as sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions.[3] - Add the reducing agent after allowing some time for the imine/enamine to form. - Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant hydrolysis.
Formation of over-reduction byproducts - Harsh reducing agent: A strong reducing agent might reduce the carboxylic acid group.- Use a milder reducing agent like STAB. Avoid using stronger agents like LiAlH₄ unless the carboxylic acid is protected as an ester.
Difficult isolation of the product - Emulsion formation during workup. - Product remains in the aqueous layer. - Add a saturated solution of NaCl or brine to break up emulsions. - Adjust the pH of the aqueous layer to the isoelectric point of the amino acid product to minimize its water solubility before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the N-alkylation synthesis of this compound?

The most common byproduct is the 1,4-dialkylated piperazine, where a second molecule of the propanoic acid derivative has reacted with the remaining nitrogen of the piperazine ring on the product.[1][2]

Q2: How can I minimize the formation of the 1,4-dialkylated byproduct?

The most effective method is to use mono-protected 1-Boc-piperazine as a starting material.[3] This blocks one of the nitrogen atoms, preventing di-alkylation. If starting with piperazine itself, using a large excess of piperazine can statistically favor mono-alkylation.[2]

Q3: What is the role of the base in the N-alkylation reaction?

A base is necessary to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. The choice of base is critical, as a strong base can promote side reactions like elimination and di-alkylation.[1]

Q4: Which analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q5: My final product has a low melting point and appears as a gum. How can I solidify it?

This is common for some piperazine derivatives. Try triturating the gummy solid with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization. If that fails, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach.

Experimental Protocols

General Protocol for N-Alkylation of 1-Boc-piperazine

This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.1 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, slowly add a solution of ethyl 2-bromopropanoate (1.0 equivalent) in the same solvent at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

  • Hydrolysis (if starting with an ester): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

General Protocol for Reductive Amination

This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equivalent) and pyruvic acid (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

References

Technical Support Center: 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be robust in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] However, it is characteristically labile and will be cleaved under acidic conditions.[1][2] Therefore, solutions of this compound are stable at neutral to basic pH but will degrade in the presence of acid.

Q2: Under which specific conditions is the Boc group unstable?

The Boc group is susceptible to cleavage under acidic conditions.[1] This deprotection reaction proceeds through the formation of a stable tert-butyl cation.[1][3] Common laboratory reagents that will remove the Boc group include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][4][5][6] Even mildly acidic conditions, such as the 0.1% TFA often used as a mobile phase modifier in reverse-phase chromatography, can lead to slow degradation of the compound over time.[7]

Q3: What are the expected degradation products under acidic conditions?

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group, which results in the formation of piperazin-1-yl-propanoic acid, carbon dioxide, and isobutene (from the tert-butyl cation).[1]

Q4: How should I prepare and store solutions of this compound to ensure stability?

To maintain the integrity of the compound, solutions should be prepared using neutral or slightly basic solvents and buffers. Avoid acidic conditions. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to store the compound in its solid form at -20°C and prepare solutions fresh as needed. If solutions must be stored, they should be kept at -20°C or -80°C. One study on synthetic piperazines in human whole blood indicated that storage at room temperature should be avoided.[8]

Q5: Can I heat solutions containing this compound?

Caution should be exercised when heating solutions of this compound. While the Boc group is generally stable to moderate heat in the absence of acid, thermal deprotection is possible under certain conditions, depending on the solvent and temperature.[6] High temperatures should generally be avoided to minimize the risk of degradation.

Troubleshooting Guides

Issue: Unexpected Loss of Boc Protecting Group During an Experiment

Symptoms:

  • Appearance of unexpected, more polar spots on a Thin Layer Chromatography (TLC) plate.

  • Presence of a new peak in HPLC analysis corresponding to the deprotected piperazine derivative.

  • Loss of biological activity or unexpected reaction outcomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic Reagents or Solvents Review all reagents and solvents in your protocol for acidic components. Common culprits include acidic additives (e.g., formic acid, acetic acid) or salts that can hydrolyze to form acidic solutions. Neutralize acidic components where possible or use alternative, non-acidic reagents.
Acidic Contaminants Ensure all glassware is thoroughly cleaned and free of acidic residues. Use high-purity solvents.
Degradation on Silica Gel Standard silica gel can be slightly acidic. If performing column chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
Extended Exposure to Mildly Acidic HPLC Eluents If using HPLC for purification with TFA-containing mobile phases, process the fractions immediately. Neutralize the collected fractions containing the compound with a weak base (e.g., triethylamine) before solvent evaporation to prevent deprotection.[7]
Issue: Monitoring the Stability of the Compound in a New Formulation or Solvent System

To proactively assess the stability of this compound in a specific solution, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines to assess the intrinsic stability of the compound.[1][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Condition Typical Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed. Monitor the reaction over several hours. Neutralize the solution before analysis.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or elevate the temperature if necessary. Monitor over time and neutralize before analysis.
Oxidative Degradation Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Monitor for degradation.
Thermal Degradation Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).[2][3] Analyze samples at various time points.
Photolytic Degradation Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method (see Protocol 2).

  • Compare the results to a control sample stored under normal conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

1. Instrument and Column:

  • A standard HPLC system with a UV detector is suitable.

  • A reverse-phase C18 column is a common starting point for this type of molecule.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

  • Avoid acidic modifiers like TFA if possible to prevent on-column degradation. If necessary for peak shape, use a very low concentration and analyze samples promptly.

3. Method Development:

  • Inject a mixture of the stressed samples (from Protocol 1) to ensure the method separates the parent compound from all major degradation products.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Data Presentation

The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of the Boc protecting group.

Table 1: Summary of Expected Stability and Degradation Conditions

Condition Reagents/Parameters Expected Stability Primary Degradation Product
Acidic 0.1 M HCl, TFA, Formic AcidLabile Piperazin-1-yl-propanoic acid
Basic 0.1 M NaOH, TriethylamineStable N/A
Oxidative 3% H₂O₂Stability of the piperazine ring should be assessed, but the Boc group is generally stable.Oxidized piperazine derivatives
Thermal 60-80 °C (in neutral solution)Generally Stable Potential for slow thermal deprotection
Photolytic UV/Visible LightStability should be determined experimentally.Photodegradation products

Visualizations

Logical Flow for Troubleshooting Unexpected Deprotection start Unexpected Deprotection Observed (e.g., via HPLC, TLC) check_reagents Review all reagents and solvents for acidic components. start->check_reagents is_acidic Is an acidic component present? check_reagents->is_acidic neutralize Replace or neutralize the acidic component. is_acidic->neutralize Yes check_silica Are you using silica gel chromatography? is_acidic->check_silica No end Problem Resolved neutralize->end is_silica Yes check_silica->is_silica no_silica No check_silica->no_silica use_neutral_silica Neutralize silica with base or use alternative stationary phase. is_silica->use_neutral_silica check_hplc Are you using an acidic HPLC mobile phase (e.g., TFA)? no_silica->check_hplc use_neutral_silica->end is_hplc Yes check_hplc->is_hplc no_hplc No check_hplc->no_hplc If problem persists, consider other sources of contamination. process_immediately Process fractions immediately and neutralize before evaporation. is_hplc->process_immediately no_hplc->end If problem persists, consider other sources of contamination. process_immediately->end

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo control Control Sample (Stored at 2-8°C in dark) start->control control->analysis report Compare stressed samples to control. Identify degradants and calculate % degradation. analysis->report

Caption: Workflow for a forced degradation study.

Caption: Role in a Boc-SPPS workflow.

References

Technical Support Center: Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with the tert-butyloxycarbonyl (Boc) deprotection of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc deprotection reaction incomplete?

A1: Incomplete deprotection is a frequent challenge. The primary causes include:

  • Insufficient Acid: The concentration or amount of acid may be too low to effectively cleave the Boc group. Reagents like trifluoroacetic acid (TFA) can also degrade if they absorb water, reducing their efficacy.

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion, or the temperature might be too low for a specific substrate.

  • Poor Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and proceeds inefficiently.

  • Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can physically block the acid from accessing the site, slowing the reaction.

  • Electronic Effects: Electron-withdrawing groups elsewhere in the molecule can destabilize the carbocation intermediate that forms during deprotection, thereby slowing down the reaction rate.

Q2: How can I drive an incomplete deprotection reaction to completion?

A2: Several strategies can be employed to ensure complete removal of the Boc group:

  • Increase Reaction Time: Use analytical methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and extend the reaction time accordingly.

  • Increase Acid Concentration: Add more equivalents of the acid (e.g., TFA or a 4M HCl solution) to increase the reaction rate.

  • Elevate Temperature: A moderate increase in temperature, for instance to 40-50°C, can often overcome activation energy barriers and push the reaction to completion.

  • Change Solvent System: If solubility is an issue, select a different solvent or solvent mixture in which your starting material is more soluble.

Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A3: Side reactions can reduce yield and complicate purification. Common issues include:

  • Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can react with nucleophilic sites on your molecule (such as thiols or electron-rich aromatic rings), leading to unwanted byproducts. This can be suppressed by adding a "scavenger" like anisole or thioanisole to the reaction mixture.

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are unstable in acid (e.g., esters, acetals), they may be cleaved under the harsh conditions required for Boc deprotection. In these cases, milder deprotection methods should be considered.

  • Formation of Difficult-to-Handle Salts: TFA can form trifluoroacetate salts that are sometimes oily or difficult to work with. Switching to HCl in dioxane often yields a hydrochloride salt, which is typically a crystalline solid and easier to isolate by filtration.

  • Ring Fragmentation: Although less common, the piperazine ring itself can sometimes fragment under very strong acidic conditions. This can be minimized by carefully controlling the reaction temperature and time.

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Regular monitoring is crucial for determining the optimal reaction time. Several analytical techniques are effective:

  • Thin-Layer Chromatography (TLC): A fast and simple method to visualize the consumption of the starting material and the appearance of the more polar deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which will be 100.12 amu lower.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly reliable, showing the disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm.

Q5: Are there milder alternatives to strong acids like TFA and HCl for N-Boc deprotection?

A5: Yes, several methods are available for substrates that are sensitive to strong acids:

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature.

  • Lewis Acids: Certain Lewis acids can catalyze the removal of the Boc group under conditions that are gentler than strong Brønsted acids.

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like methanol or trifluoroethanol can effect deprotection without the need for acid.

Troubleshooting Guide

The following table summarizes common issues encountered during the Boc deprotection of piperazine derivatives and provides recommended solutions.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).
Insufficient amount of acid.Increase the equivalents of acid (e.g., 5-10 eq. of TFA or 3-5 eq. of 4M HCl solution).
Poor solubility of the starting material.Try a different solvent system (e.g., switch from DCM to dioxane or methanol) in which the substrate is more soluble.
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent (e.g., oxalyl chloride/methanol).
Product loss during work-up.Ensure the aqueous layer is sufficiently basic (pH > 7) before extraction to convert the product salt to the free base. Perform multiple extractions with an organic solvent.
Formation of a water-soluble salt.If the product salt is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures that avoid an aqueous wash.
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the product to a different salt (e.g., hydrochloride) which may be more likely to crystallize.
Co-elution with impurities.If standard silica gel chromatography is ineffective, try using amine-deactivated silica or alumina. Acid-base extraction can also be a powerful purification tool.

Data Presentation

Table 1: Common Boc Deprotection Conditions
Reagent Solvent Equivalents Temperature Typical Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)5 - 100°C to Room Temp.1 - 4 hoursA very common and effective method. The resulting TFA salt can sometimes be difficult to handle.
4M Hydrochloric Acid (HCl)1,4-Dioxane3 - 5Room Temp.1 - 3 hoursOften yields a crystalline hydrochloride salt that precipitates from the reaction and is easy to isolate.
Oxalyl ChlorideMethanol-Room Temp.1 - 4 hoursA mild alternative suitable for substrates with other acid-sensitive functional groups.
Table 2: Analytical Methods for Reaction Monitoring
Technique Principle Key Indicator of Boc Removal Advantages Disadvantages
¹H NMR Measures the magnetic environment of protons.Disappearance of the t-butyl singlet (~1.4-1.5 ppm).Unambiguous and quantitative.Requires a relatively pure sample.
¹³C NMR Measures the magnetic environment of carbon atoms.Disappearance of quaternary (~80 ppm) and methyl (~28 ppm) carbon signals.Provides clear structural information.Less sensitive and slower than ¹H NMR.
LC-MS Separates components by chromatography and detects by mass.Observation of a product peak with a mass difference of -100.12 amu.Highly sensitive and provides mass confirmation.May not distinguish between isomers.
FTIR Measures the absorption of infrared radiation by chemical bonds.Disappearance of the carbamate C=O stretch (~1680-1720 cm⁻¹).Fast and requires minimal sample preparation.Can be ambiguous; other carbonyls may interfere.
TLC Separates components based on polarity.Disappearance of the starting material spot and appearance of a new, typically more polar, product spot.Quick, simple, and inexpensive for real-time monitoring.Qualitative only; may not detect subtle impurities.

Visualizations

Boc Deprotection General Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Piperazine Boc-Protected Piperazine Protonated_Intermediate Protonated Carbamate Boc_Piperazine->Protonated_Intermediate Fast Proton H+ tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation Slow (Rate-Limiting) Protonated_Intermediate->tert_Butyl_Cation Carbamic_Acid Unstable Carbamic Acid Protonated_Intermediate->Carbamic_Acid Deprotected_Piperazine Deprotected Piperazine (as salt) Carbamic_Acid->Deprotected_Piperazine Fast CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Start: Incomplete Deprotection Observed Check_Conditions Review Initial Conditions: - Acid Equivalents - Reaction Time - Temperature - Solubility Start->Check_Conditions Decision_Simple Are conditions suboptimal? Check_Conditions->Decision_Simple Action_Optimize Optimize Conditions: 1. Increase Acid Equivalents 2. Extend Reaction Time 3. Increase Temperature (e.g., 40-50°C) Decision_Simple->Action_Optimize Yes Decision_Advanced Is starting material insoluble? Decision_Simple->Decision_Advanced No Re_Analyze Re-analyze Reaction Progress (TLC/LC-MS) Action_Optimize->Re_Analyze Decision_Complete Is reaction complete? Re_Analyze->Decision_Complete End_Success End: Proceed to Work-up Decision_Complete->End_Success Yes Decision_Complete->Decision_Advanced No Action_Solvent Change Solvent System Decision_Advanced->Action_Solvent Yes Action_Milder Consider Milder/Alternative Methods: - Oxalyl Chloride/MeOH - Lewis Acids - Thermal Deprotection Decision_Advanced->Action_Milder No Action_Solvent->Re_Analyze

Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and robust method for N-Boc deprotection.

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath. 3

Technical Support Center: Amide Coupling with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and side reactions encountered during amide coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when using this compound in an amide coupling reaction?

A1: The two most significant side reactions are racemization at the chiral α-carbon of the propanoic acid moiety and diketopiperazine (DKP) formation . Racemization leads to a loss of stereochemical purity in the final product.[1][2] DKP formation is an intramolecular cyclization that can occur, particularly under conditions that favor this pathway, leading to a stable six-membered ring byproduct and consuming the starting material.[3][4] Steric hindrance from the bulky Boc-piperazine group can also slow down the desired reaction, potentially allowing more time for side reactions to occur.[5][6]

Q2: My reaction yield is very low, and I see a significant amount of starting material remaining. What is the likely cause?

A2: Low conversion is often due to incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or significant steric hindrance.[7][8] The bulky nature of the Boc-piperazine group can make the carboxylic acid sterically hindered.[5] Ensure your coupling reagent is suitable for hindered substrates and that reaction conditions (temperature, time) are optimized. Also, verify that anhydrous conditions are maintained, as water can hydrolyze the activated intermediate.[7]

Q3: LC-MS analysis shows a major byproduct with a mass corresponding to the dimer of my starting material minus two water molecules. What is this, and how can I prevent it?

A3: This byproduct is almost certainly a diketopiperazine (DKP), formed by the head-to-tail cyclization of two molecules of your acid. This is a common issue in couplings involving α-amino acid derivatives.[3][9] To prevent this, use a pre-activation protocol where the carboxylic acid is activated with the coupling reagent before the amine is added. This minimizes the concentration of the free N-H of the piperazine ring of another molecule from being available for cyclization. Additionally, using a suitable base and optimizing the reaction temperature can disfavor the cyclization pathway.

Q4: How can I minimize the risk of racemization during the coupling step?

A4: Racemization can occur via the formation of an oxazolone intermediate after the carboxylic acid is activated.[10] To suppress this, use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][11] Choosing the right coupling reagent and base is also critical. Uronium/aminium salt-based reagents like HATU are often effective, and using a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable to stronger, less hindered bases.[2][12] Performing the reaction at lower temperatures (e.g., starting at 0 °C) is also recommended.[12]

Q5: Which coupling reagents are recommended for a sterically hindered acid like this one?

A5: For sterically hindered substrates, high-reactivity coupling reagents are preferred. Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally considered highly efficient.[12][13] Phosphonium salt reagents like PyBOP are also very effective.[13] Another strategy for hindered couplings is the conversion of the carboxylic acid to an acyl fluoride, which is less sterically demanding and highly reactive towards amines.[5][14]

Troubleshooting Guides

This guide addresses common problems encountered during the amide coupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient carboxylic acid activation.[7] 2. Steric hindrance slowing the reaction.[5][6] 3. Hydrolysis of activated intermediate due to water.[7] 4. Suboptimal choice of coupling reagent or base.1. Use a more powerful coupling reagent (e.g., HATU, COMU).[12] 2. Increase reaction time and/or temperature. Consider converting the acid to an acyl fluoride.[14] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a non-nucleophilic, hindered base like DIPEA.[12]
Diketopiperazine (DKP) Formation 1. High concentration of activated acid before amine addition. 2. Reaction conditions (e.g., high temperature) favoring intramolecular cyclization.[9] 3. Presence of a base that facilitates cyclization.1. Pre-activate the acid for a short period (5-10 min) before adding the amine.[11] 2. Maintain a low reaction temperature (start at 0 °C and slowly warm to room temperature). 3. Add the amine coupling partner as soon as the acid is activated.
Significant Racemization 1. Formation of an oxazolone intermediate. 2. Use of a strong, non-hindered base (e.g., triethylamine).[2] 3. Prolonged reaction time at elevated temperatures.1. Use coupling reagents with built-in or added racemization suppressants (e.g., EDC/HOBt , HATU, COMU).[2][11] 2. Use a sterically hindered base like DIPEA or 2,4,6-collidine.[2] 3. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Formation of N-Acylurea Byproduct 1. Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (EDC, DCC).[11][12]1. Add HOBt or HOAt as an additive. These agents trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[11] 2. Switch to a uronium or phosphonium-based coupling reagent (e.g., HATU, PyBOP).[12]
Comparative Data on Coupling Reagents

The selection of a coupling agent is critical. This table provides a comparative overview based on published data for peptide couplings, which are analogous to the challenges faced here.

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC/HOBt 1 - 12 hours70 - 95%Cost-effective. Addition of HOBt is crucial to suppress racemization and N-acylurea formation.[11]
DCC/HOBt 1 - 12 hours75 - 98%Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[11][12]
HATU/DIPEA 15 - 60 minutes85 - 99%Very fast and efficient, especially for hindered systems. Considered one of the best reagents for minimizing racemization.[7][11]
HBTU/DIPEA 30 - 120 minutes80 - 98%Highly effective, with slightly longer reaction times than HATU.[11]
PyBOP/DIPEA 30 - 120 minutes80 - 98%Phosphonium-based reagent; avoids guanidinium side products and is effective for hindered couplings. The byproduct HMPA is carcinogenic, so handle with care.[13]
Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is recommended for sterically hindered substrates where high efficiency and low racemization are desired.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[11]

  • Add the amine coupling partner (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using EDC/HOBt

This is a more classical and cost-effective method. The addition of HOBt is critical.

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 20-30 minutes at 0 °C to allow for the formation of the OBt active ester.[11]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Visualizations
Key Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two main side reactions: racemization and diketopiperazine (DKP) formation.

G cluster_main Desired Amide Coupling cluster_side1 Side Reaction: Racemization Acid Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Activated + Coupling Reagent Product Desired Amide Product Activated->Product + Amine Oxazolone Oxazolone Intermediate Activated->Oxazolone DKP Diketopiperazine Byproduct Activated->DKP Intramolecular Cyclization Amine Amine (R'-NH2) Racemic Racemized Product Oxazolone->Racemic + Amine

Caption: Main reaction pathway versus racemization and DKP side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues with the amide coupling reaction.

G start Start: Low Yield or Incomplete Reaction check_sm Check Starting Materials (Purity, Anhydrous Conditions) start->check_sm lcms Analyze Crude Reaction by LC-MS check_sm->lcms sm_remain Mainly Starting Material Remains lcms->sm_remain No product byproduct Major Byproduct(s) Observed lcms->byproduct New peaks sol_sm1 Increase Reaction Time/Temp sm_remain->sol_sm1 Cause: Slow Reaction sol_sm2 Use Stronger Coupling Reagent (e.g., HATU, COMU) sm_remain->sol_sm2 Cause: Poor Activation sol_sm3 Ensure Anhydrous Conditions sm_remain->sol_sm3 Cause: Hydrolysis identify_byproduct Identify Byproduct Structure byproduct->identify_byproduct dkp Is it Diketopiperazine (DKP)? identify_byproduct->dkp Mass = 2Acid - 2H2O rac Is it a Diastereomer (Racemization)? identify_byproduct->rac Same Mass, Different RT other Other (e.g., N-Acylurea) identify_byproduct->other Mass = Acid + Reagent sol_dkp Use Pre-activation Protocol Lower Reaction Temperature dkp->sol_dkp sol_rac Add HOBt/Oxyma Use Hindered Base (DIPEA) Lower Temperature rac->sol_rac sol_other Add HOBt to Carbodiimide Rxn or Switch Reagent Type other->sol_other

Caption: A logical workflow for troubleshooting amide coupling reactions.

References

Technical Support Center: Purification of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid following its synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The most common synthetic route is the N-alkylation of 1-Boc-piperazine with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) followed by hydrolysis of the ester. Potential impurities include unreacted 1-Boc-piperazine, the dialkylated piperazine byproduct, unhydrolyzed ethyl ester, and residual base or salts from the reaction.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.

Q3: I am having trouble with the aqueous work-up. The product seems to be partially soluble in the aqueous layer. What can I do?

A3: The carboxylic acid group can form a salt in basic or even neutral aqueous solutions, increasing its water solubility. During extraction, ensure the aqueous layer is acidified to a pH of around 3-4 with a dilute acid like 1M HCl before extracting with an organic solvent such as ethyl acetate or dichloromethane. This will ensure the carboxylic acid is in its protonated, less polar form.

Q4: Can I use an acidic wash to remove unreacted 1-Boc-piperazine?

A4: While an acidic wash is effective for removing unreacted piperazine in some syntheses, it is not recommended for the purification of the final product as the product itself is an acid and can be extracted into the aqueous layer.[1] It is more suitable for purifying intermediates before the final acidic product is formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification Product loss during aqueous work-up.Ensure the aqueous layer is sufficiently acidified (pH 3-4) before extraction to prevent the formation of the carboxylate salt. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions.
Incomplete elution from the chromatography column.Use a more polar solvent system for elution. A gradient elution from a less polar to a more polar solvent system is recommended. For example, start with a mixture of hexanes and ethyl acetate and gradually increase the proportion of ethyl acetate or add a small percentage of methanol.
Co-elution of product with a closely-running impurity.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different solvent system, for instance, dichloromethane/methanol.
Persistent Impurities After Column Chromatography Unreacted 1-Boc-piperazine.Use a solvent system with a gradient of increasing polarity. 1-Boc-piperazine is more polar than the dialkylated byproduct but typically less polar than the desired carboxylic acid product.
Dialkylated piperazine byproduct.This byproduct is less polar than the desired product. Use a less polar eluent at the beginning of the chromatography to elute this impurity first.
Unhydrolyzed ethyl ester starting material.The ester is significantly less polar than the carboxylic acid. It should elute much earlier from the column. If it persists, the hydrolysis reaction may be incomplete.
Product Fails to Crystallize Presence of oily impurities.Purify the crude product by column chromatography first to remove impurities that may be inhibiting crystallization.
Incorrect solvent or solvent combination.Screen for suitable recrystallization solvents. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvents for recrystallization of similar compounds include ethyl acetate/hexanes, ethanol/water, or isopropanol.
Solution is too dilute.Concentrate the solution to the point of saturation at the boiling point of the solvent before allowing it to cool.
Oily Product Obtained After Purification Residual solvent.Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvent.
The product may be an oil or a low-melting solid at room temperature.If the product is inherently an oil, further purification may not yield a solid. Confirm the purity by analytical methods like NMR and LC-MS.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a 9:1 mixture of hexanes:ethyl acetate).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the starting eluent through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent system, such as 70:30 hexanes:ethyl acetate. This will elute non-polar impurities like the dialkylated byproduct.

    • Gradually increase the polarity of the eluent. A common gradient would be to increase the ethyl acetate concentration, for example, to 50:50 hexanes:ethyl acetate, and then to 100% ethyl acetate.

    • For highly polar impurities or to elute the product faster, a small amount of methanol (1-5%) can be added to the ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

Troubleshooting Purification Issues

Troubleshooting_Purification start Crude Product check_purity Analyze Purity (TLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture recrystallization Recrystallization purification_method->recrystallization Crystalline Solid with Minor Impurities column_chromatography->check_purity re_evaluate Re-evaluate Impurity Profile column_chromatography->re_evaluate Still Impure recrystallization->check_purity recrystallization->re_evaluate Still Impure re_evaluate->purification_method

Caption: A flowchart illustrating the troubleshooting workflow for the purification of this compound.

Logic for Purification Method Selection

Purification_Method_Selection cluster_impurities Impurity Profile cluster_methods Purification Methods unreacted_sm Unreacted Starting Materials column Column Chromatography Removes wide range of impurities based on polarity unreacted_sm->column recrystallization Recrystallization Removes small amounts of impurities from a crystalline solid unreacted_sm->recrystallization If minor dialkylation Dialkylation Byproduct dialkylation->column acid_base_extraction Acid-Base Extraction Separates acidic, basic, and neutral compounds dialkylation->acid_base_extraction If basic non_polar_impurities Other Non-polar Impurities non_polar_impurities->column polar_impurities Polar Impurities polar_impurities->column polar_impurities->acid_base_extraction If neutral

Caption: A diagram showing the logical relationship between impurity types and the selection of an appropriate purification method.

References

Technical Support Center: Managing Piperazine TFA Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the formation of trifluoroacetate (TFA) salts following the N-Boc deprotection of piperazine derivatives. Residual TFA or the stable piperazine-TFA salt can significantly impact subsequent experimental steps, purification, and biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is a TFA salt formed after Boc deprotection with trifluoroacetic acid?

A1: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid used to cleave the Boc group.[1][2] The deprotected piperazine has two basic nitrogen atoms. These nitrogens act as bases and are protonated by the excess TFA present in the reaction mixture, forming a stable trifluoroacetate salt.[3]

Q2: What problems can the piperazine-TFA salt cause in my workflow?

A2: The piperazine-TFA salt can present several challenges:

  • Physical Properties: TFA salts are often isolated as oils or waxy solids that can be difficult to handle, purify, and accurately weigh, in contrast to hydrochloride salts which tend to be more crystalline.[1][4]

  • Reaction Interference: If the subsequent reaction requires the free-base form of the piperazine, the TFA salt will prevent the reaction from proceeding as the nitrogens are not nucleophilic.

  • Biological Assay Interference: Residual TFA is cytotoxic and can interfere with biological assays, even at low concentrations.[5] It can alter the pH of assay buffers, affect cell viability, and potentially change the secondary structure or solubility of the target molecule, leading to misleading results.[5][6] For in vivo studies, TFA must be removed due to its potential toxicity.[5][7]

Q3: Is it always necessary to remove or exchange the TFA counterion?

A3: Not always, but it is highly recommended in many cases. The necessity depends on your next step:

  • For most subsequent synthetic steps: Yes, you will likely need to convert the TFA salt to the free-base amine to render the nitrogen nucleophilic.

  • For purification: Converting an oily TFA salt to a more crystalline hydrochloride (HCl) salt can significantly simplify isolation and handling.[1][4]

  • For biological assays: Yes, it is critical to remove TFA and exchange it for a more biologically compatible counterion like chloride or acetate to avoid toxicity and assay interference.[5][7] A residual TFA content of less than 1% is generally recommended for biological assays.[5]

  • For APIs: Regulatory guidelines often require TFA levels to be below 0.1%.[5]

Q4: What are the main strategies for dealing with the piperazine-TFA salt?

A4: There are three primary strategies:

  • Conversion to the Free Base: Neutralize the TFA salt with a base to generate the free piperazine amine, which can then be extracted. This is suitable for subsequent synthetic steps.[1]

  • Counterion Exchange: Replace the trifluoroacetate anion with a different, more desirable anion like chloride (HCl) or acetate. This is the preferred method for compounds intended for biological testing.[6][8]

  • Use an Alternative Deprotection Reagent: Avoid TFA altogether by using an alternative acid, such as HCl in dioxane, which directly yields the piperazine hydrochloride salt.[1][9]

Part 2: Troubleshooting Guide

Problem: My deprotected piperazine-TFA salt is an oil and won't crystallize. What can I do?

  • Possible Cause: TFA salts of small molecules like piperazine derivatives are frequently non-crystalline.[4]

  • Solution: Convert the TFA salt to a hydrochloride (HCl) salt. HCl salts are often more crystalline and precipitate as free-flowing solids.[1][4] You can achieve this by dissolving the crude TFA salt in a minimal amount of solvent and adding a solution of HCl in dioxane or diethyl ether, which often results in the precipitation of the HCl salt.[1] Alternatively, perform a salt exchange via lyophilization (see Protocol 2).

Problem: I need the free piperazine for my next reaction, but the basic work-up is giving me low yields or emulsions.

  • Possible Cause: The deprotected piperazine may have some water solubility, leading to loss during the aqueous wash. Emulsions can form during extraction, especially if the product is amphiphilic.

  • Solution 1: Use a Basic Ion-Exchange Resin: After removing the bulk TFA and solvent in vacuo, dissolve the residue in a suitable solvent (like methanol or DCM) and stir with a basic resin (e.g., Amberlyst A21).[10][11] The resin will scavenge the TFA, leaving the free-base piperazine in solution. Filter off the resin and concentrate the filtrate. This method avoids an aqueous work-up entirely.

  • Solution 2: Salting Out: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your product and drive it into the organic layer.

Problem: My subsequent reaction is failing. Could residual TFA be the cause?

  • Possible Cause: Yes. If your reaction requires a nucleophilic amine, the protonated piperazine-TFA salt will be unreactive. Even trace amounts of TFA can protonate your starting material or reagents.

  • Solution: Ensure complete neutralization and removal of the TFA salt before proceeding. After your standard basic work-up, confirm the pH of the aqueous layer is basic (>7).[1] For sensitive reactions, using a method that avoids an aqueous work-up, such as the basic ion-exchange resin protocol, can be beneficial.[10]

Problem: I'm concerned about TFA toxicity in my biological assay. How can I be sure it's removed?

  • Possible Cause: Standard lyophilization removes unbound TFA, but ionically bound TFA counterions require a specific removal procedure.[8]

  • Solution: You must perform a counterion exchange, typically to the HCl or acetate salt, using methods like repeated lyophilization from an HCl solution or ion-exchange chromatography (see Protocols 2 and 3).[6][8][12] To confirm removal, you must use an analytical technique capable of quantifying TFA, such as ¹⁹F-NMR or ion chromatography.[5][13]

Part 3: Data Presentation

Table 1: Comparison of TFA Removal & Counterion Exchange Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Basic Work-up Neutralization of TFA salt with an aqueous base (e.g., NaHCO₃) and extraction of the free amine into an organic solvent.[1]Simple, fast, and effective for isolating the free base for synthesis.Can lead to emulsions; product loss if water-soluble; does not provide a salt form.>99% TFA removal from free base.
HCl Salt Exchange via Lyophilization Replacement of TFA⁻ with Cl⁻ from a stronger acid (HCl) by repeated dissolution and freeze-drying cycles.[8][14]Yields a stable, often crystalline HCl salt; highly effective; good for biological applications.[7][8]Time-consuming (multiple lyophilization cycles); requires specialized equipment.>99% removal (may require 2-3 cycles).[8][13]
Ion-Exchange Chromatography Anion exchange resin binds TFA⁻, allowing the piperazine cation (with a new counterion like acetate) to be eluted.[6][15]Can be used for acid-sensitive molecules; allows for exchange to various counterions (e.g., acetate).[12][14]Requires column setup; potential for product loss on the resin.Partial to almost complete exchange.[14]
Basic Ion-Exchange Resin A solid-supported base neutralizes the TFA salt, leaving the free amine in solution.[10][11]Avoids aqueous work-up, preventing emulsions and loss of water-soluble products.Requires filtration to remove the resin; resin capacity must be sufficient.High efficiency.

Table 2: Comparison of Common Boc Deprotection Reagents for Piperazine

Reagent / SolventTypical ConditionsResulting Product FormAdvantagesDisadvantages
TFA in DCM 5-10 equiv. TFA, 0°C to RT, 1-4 h[1]Piperazine TFA SaltHighly effective, fast, and reliable for most substrates.[1]Forms TFA salt which can be oily and problematic for assays.[1][4][5]
4M HCl in Dioxane 3-5 equiv. HCl, RT, 1-3 h[1]Piperazine HCl SaltDirectly yields the HCl salt, which is often a crystalline solid and easy to isolate by filtration.[1][4]Dioxane is a suspected carcinogen; can cleave other acid-sensitive groups.[16]
HCl (generated) in Methanol Co-solvent with HCl/Dioxane or generated in situ.Piperazine HCl SaltGood solubility for many substrates; avoids dioxane in some procedures.[4]Preparation of anhydrous HCl/MeOH can be cumbersome.
Lewis Acids (e.g., ZnBr₂) Varies depending on substrate.Piperazine Free Base (after work-up)Milder conditions may be compatible with other acid-labile groups.[1]Can be slower; may require optimization for specific substrates.

Part 4: Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA with Basic Work-up

This protocol is a standard method to obtain the deprotected piperazine as a free base.

  • Materials: N-Boc protected piperazine, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[1]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]

    • Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (2x) can help remove residual TFA.[17]

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (>7).[1]

    • Extract the aqueous layer with DCM (3x).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine free base.[1]

Protocol 2: TFA/HCl Exchange via Lyophilization

This is the most common method for replacing TFA with chloride counterions for biological applications.[8]

  • Materials: Piperazine-TFA salt, High-purity water, 100 mM HCl stock solution, Lyophilizer, Liquid nitrogen.

  • Procedure:

    • Dissolve the piperazine-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[8]

    • Add the 100 mM HCl stock solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective.[8][13]

    • Allow the solution to stand at room temperature for at least one minute.[8]

    • Flash-freeze the solution in liquid nitrogen.[8][15]

    • Lyophilize the frozen solution overnight until all liquid is removed.[8]

    • To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution and repeat steps 4-5 at least two more times.[8]

    • After the final lyophilization, the product is the piperazine hydrochloride salt.

Protocol 3: Alternative Boc Deprotection using HCl in Dioxane

This protocol avoids TFA and directly yields the hydrochloride salt.[1]

  • Materials: N-Boc protected piperazine, 4M HCl in 1,4-dioxane solution, Methanol or Dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[1]

    • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.

    • Often, the hydrochloride salt of the deprotected piperazine will precipitate directly from the solution.[1]

    • Upon completion, the product can be collected by filtration. Adding diethyl ether can help to further precipitate the product if needed.[1]

    • Wash the collected solid with diethyl ether and dry under vacuum.

Protocol 4: Quantification of Residual TFA using ¹⁹F-NMR

¹⁹F-NMR is a highly specific and quantitative method for detecting residual TFA.[13][14]

  • Principle: Since fluorine is not common in most organic molecules, the ¹⁹F NMR spectrum is very clean. TFA gives a sharp, single peak. By adding a known amount of an internal fluorine standard (e.g., trifluorotoluene), the amount of TFA in the sample can be accurately quantified by comparing the integration of the two peaks.

  • Procedure Outline:

    • Accurately weigh the piperazine salt sample and dissolve it in a suitable deuterated solvent (e.g., D₂O).[18]

    • Add a precise amount of a fluorine-containing internal standard.

    • Acquire the ¹⁹F-NMR spectrum.

    • Integrate the peak corresponding to TFA and the peak for the internal standard.

    • Calculate the molar ratio and, consequently, the weight percentage of TFA in the original sample.

Part 5: Mandatory Visualizations

BocDeprotectionWorkflow start Start: N-Boc Piperazine deprotection Deprotection with TFA in DCM start->deprotection product Crude Piperazine-TFA Salt deprotection->product decision1 Is the free base required for next step? product->decision1 decision2 Is the TFA salt oily or incompatible with biological assays? decision1->decision2  No workup Perform Basic Work-up (Protocol 1) decision1->workup  Yes exchange Perform Counterion Exchange to HCl or Acetate Salt (Protocol 2) decision2->exchange  Yes end_tfa End: Proceed with TFA Salt (Use with Caution) decision2->end_tfa  No end_freebase End: Free Base Piperazine workup->end_freebase end_salt End: Piperazine HCl/Acetate Salt exchange->end_salt

Caption: Decision workflow for managing piperazine-TFA salt.

TFARemovalWorkflow cluster_cycle Repeat Cycle 2-3x dissolve 1. Dissolve Salt in 10 mM aq. HCl freeze 2. Flash Freeze (Liquid Nitrogen) dissolve->freeze lyophilize 3. Lyophilize (Overnight) freeze->lyophilize check 4. Analyze for Residual TFA (e.g., 19F-NMR) lyophilize->check start Start: Piperazine-TFA Salt start->dissolve check->dissolve  Incomplete  Exchange end_product End: Piperazine-HCl Salt check->end_product  Complete  (<1% TFA)

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

References

Technical Support Center: Acidic N-Boc Deprotection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the acidic N-Boc deprotection of piperazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up procedure for the acidic N-Boc deprotection of piperazines.

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.- Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).- Switch to a stronger acid system, such as 4M HCl in dioxane.[1]
Inadequate reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[2][3]- Consider a moderate increase in temperature (e.g., to 40-50°C), but be mindful of potential side reactions.[2]
Poor solubility of the starting material.- Try a different solvent system in which the N-Boc protected piperazine is more soluble.[2]
Low Yield Product loss during the work-up.- Ensure the aqueous layer is sufficiently basic (pH > 7) before extraction to have the product in its free base form.[2]- Perform multiple extractions with an appropriate organic solvent (e.g., DCM) to ensure complete recovery from the aqueous phase.[2]
Formation of a water-soluble salt.- If the hydrochloride or trifluoroacetate salt of the deprotected piperazine is water-soluble, consider using the salt directly in the next step without proceeding to the free base.[2]
Side reactions due to harsh acidic conditions.- Lower the reaction temperature and/or use a milder deprotection reagent.[2]
Side Product Formation t-Butylation of the deprotected amine.- The tert-butyl cation generated during deprotection can alkylate the newly formed amine. The use of scavengers like triisopropylsilane (TIS) can help mitigate this.[1][4]
Trifluoroacetylation of the deprotected amine.- This can occur when using TFA. To avoid this, ensure complete removal of TFA after the reaction, for instance, by co-evaporation with a solvent like toluene.[1]
Degradation of other acid-sensitive functional groups.- If the substrate contains other acid-labile groups, consider using milder deprotection conditions or an alternative protecting group strategy.[2]
Difficult Purification The product is an oil or difficult to crystallize.- Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more likely to crystallize. The HCl salt, in particular, often yields a solid.[2][5]- If the product is not volatile, consider purification by column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common work-up procedure after an acidic N-Boc deprotection of a piperazine?

A typical work-up procedure involves the following steps:

  • Removal of Volatiles : After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[2]

  • Basification : The residue is dissolved in water or a suitable organic solvent, and a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) is added until the solution is basic (pH > 7).[2] This step neutralizes the excess acid and converts the piperazine salt to its free base.

  • Extraction : The deprotected piperazine free base is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM). This step is often repeated multiple times to maximize the yield.[2]

  • Drying and Concentration : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[2]

Q2: I've used TFA for the deprotection and my product is an oil. What can I do?

Trifluoroacetate salts of piperazines can sometimes be oily and difficult to handle.[5] You can try to precipitate the TFA salt by adding cold diethyl ether to the crude residue after removing the DCM and excess TFA.[6] Alternatively, you can proceed with the basic work-up to obtain the free base, which might be a solid or could be purified by chromatography. Another option is to switch to using 4M HCl in dioxane for the deprotection, as hydrochloride salts are often crystalline solids.[2][5]

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the reaction should be monitored to ensure it goes to completion and to avoid prolonged exposure to harsh acidic conditions which can lead to side reactions.[3] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques used to track the disappearance of the starting material and the appearance of the deprotected product.[2][3]

Q4: Are there milder alternatives to TFA or HCl for N-Boc deprotection?

Yes, for substrates that are sensitive to strong acids, several milder methods can be employed.[1] Some alternatives include:

  • Oxalyl chloride in methanol : This is a very mild method that can be tolerant of acid-labile esters.[1]

  • Lewis Acids (e.g., Zinc Bromide) : These can offer selectivity in some cases.[1]

  • Thermal Deprotection : In some instances, heating the N-Boc protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[7]

Experimental Workflows

Below are diagrams illustrating the typical work-up procedures following acidic N-Boc deprotection of piperazines.

G cluster_0 TFA Deprotection Work-up A 1. Reaction Completion (TFA/DCM) B 2. Remove Volatiles (Rotary Evaporator) A->B C 3. Dissolve Residue B->C D 4. Basify with NaHCO₃ (aq) (until pH > 7) C->D E 5. Extract with DCM (3x) D->E F 6. Combine Organic Layers E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Filter and Concentrate H->I J Deprotected Piperazine (Free Base) I->J

Caption: Workflow for a typical TFA N-Boc deprotection work-up.

G cluster_1 HCl/Dioxane Deprotection Work-up K 1. Reaction Completion (4M HCl in Dioxane) L 2. Precipitation of HCl Salt (Addition of Diethyl Ether) K->L M 3. Filtration L->M N Deprotected Piperazine (HCl Salt) M->N O 4. Suspend Salt in DCM/Water M->O P 5. Basify with NaHCO₃ (aq) O->P Q 6. Separate Layers P->Q R 7. Extract Aqueous Layer with DCM (2x) Q->R S 8. Combine Organic Layers R->S T 9. Dry, Filter, Concentrate S->T U Deprotected Piperazine (Free Base) T->U

Caption: Workflow for a typical HCl/Dioxane N-Boc deprotection work-up.

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (three times the volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (twice the volume of the aqueous layer).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

References

Validation & Comparative

A Comparative Guide to Piperazine and Piperidine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical element that significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]

Among the various linker architectures, saturated heterocycles such as piperidine and piperazine have gained prominence for their ability to impart conformational rigidity and modulate drug-like properties.[1][3] This guide provides a comprehensive comparison of piperazine and piperidine linkers in PROTAC design, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce a degree of rigidity into the PROTAC linker. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.[1] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Piperidine Linkers: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its incorporation can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.[1]

Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen atom can be leveraged to improve the solubility of the PROTAC through protonation, a feature that can be finely tuned by the chemical environment of the linker.[4][5][6][7] This can be particularly beneficial for PROTACs, which are often large molecules with poor solubility. However, the pKa of the piperazine ring is significantly affected by neighboring chemical groups, and slight modifications in the linker can alter its protonation state and, consequently, its desired effect on solubility.[5]

Performance Data and Physicochemical Properties

Notably, the successful clinical candidates ARV-110 and ARV-471 incorporate a more rigid structure containing both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency compared to initial designs with flexible linkers.[1]

Quantitative Data on PROTAC Performance

The following tables summarize the performance of PROTACs containing piperazine or piperidine-based linkers, focusing on their degradation potency (DC50) and maximal degradation (Dmax). It is important to note that these PROTACs target different proteins and utilize different E3 ligase ligands, so a direct comparison of potency is not straightforward. However, the data demonstrates that both linker types can be used to develop highly potent degraders.

Table 1: Performance of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker [1]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC XPiperazine-based1.5>90HeLa
PROTAC YPiperazine-based5.2>90HeLa
PROTAC ZPiperazine-based25~80HeLa

Table 2: Performance of PARP1-Targeting PROTACs with Piperidine- and PEG-Based Linkers [8]

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide36>9522Rv1
iRucaparib-AP6 (PEG-based)PARP1Pomalidomide82>9522Rv1

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a piperazine-containing linker.[1]

Materials:

  • Pomalidomide

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Boc-protected piperazine-containing linker

  • (+)-JQ1 carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir the reaction at room temperature for 2 hours.

  • Boc Deprotection: After completion of the coupling reaction, add TFA in DCM to the reaction mixture to remove the Boc protecting group. Stir for 1 hour.

  • Coupling with Warhead: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the deprotected piperazine-pomalidomide intermediate to this solution.

  • Final PROTAC Formation: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Synthesis of a PARP1 Degrader with a Piperidine-Containing Linker

The following is a representative synthetic protocol for a PROTAC containing a piperidine linker, intended for illustrative purposes.[4]

Materials:

  • PARP1 inhibitor with a carboxylic acid functional group

  • Thalidomide-piperidine-linker conjugate with a terminal hydroxyl group

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Activation of PARP1 Inhibitor: Dissolve the PARP1 inhibitor (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with Linker: To the activated PARP1 inhibitor solution, add a solution of the thalidomide-piperidine-linker conjugate (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product using preparative HPLC.

Protocol 3: Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[9]

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Protocol 4: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10]

Procedure:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize the heat of dilution effects.

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.

  • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.

  • Data Analysis: The resulting thermogram will show the heat changes upon the formation of the ternary complex. Analyze the data using appropriate software to determine the thermodynamic parameters of the ternary complex formation.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_process Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI degradation Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex HSP HSP HSP->AR Dimerization Dimerization AR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation ARE Androgen Response Element (ARE) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylation PIP3 PIP3 PIP3->BTK recruitment to membrane PLCG2 PLCγ2 BTK->PLCG2 activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ influx / PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

References

A Comparative Guide to PROTAC Linker Scaffolds: Alternatives to a Piperazine-Based Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules tether a target protein ligand to an E3 ubiquitin ligase ligand via a chemical linker, a component that critically influences the efficacy, selectivity, and physicochemical properties of the PROTAC. While 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid has been a staple in PROTAC design, researchers are increasingly exploring a diverse array of alternative linkers to overcome its limitations and fine-tune degrader performance. This guide provides a comprehensive comparison of these alternative linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

Core Principles of PROTAC Linker Design

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2] This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[] An optimal linker facilitates this complex formation while also imparting favorable drug-like properties such as solubility and cell permeability.[4]

Comparative Analysis of Linker Scaffolds

The choice of linker can dramatically impact the performance of a PROTAC.[2] Linkers are broadly categorized as flexible or rigid, each presenting a unique set of advantages and disadvantages.

Flexible Linkers:

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and a high degree of conformational freedom.[5] This flexibility can be advantageous in the initial stages of PROTAC design, allowing the molecule to more readily adopt a conformation suitable for ternary complex formation.[1]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are prized for their ability to enhance the aqueous solubility of PROTAC molecules, a crucial factor for bioavailability and formulation.[6] The repeating ether oxygens in the PEG chain impart hydrophilicity.[6] However, PEG linkers can sometimes be more susceptible to metabolism and may lead to a higher number of rotatable bonds, which can negatively impact cell permeability.[1][5]

  • Alkyl Chains: Simple hydrocarbon chains offer a straightforward and synthetically accessible means of connecting the two ligands.[7] Their hydrophobic nature generally enhances passive cell permeability.[4] However, this hydrophobicity can also lead to poor aqueous solubility and potential aggregation.[4] Excessive flexibility can also result in an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]

Rigid Linkers:

To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs that incorporate cyclic structures.[1] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[5]

  • Piperidine-Based Linkers: Similar to piperazine, piperidine is a six-membered saturated heterocyclic ring that introduces conformational rigidity.[8] As a single basic amine, it can enhance the metabolic stability of the PROTAC.[8] The rigid scaffold can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[8]

  • Cycloalkane-Based Linkers: Linkers containing cycloalkane structures such as cyclohexane introduce rigidity while also potentially enhancing metabolic stability.[9] These fragments help maintain the structural integrity of the PROTAC in biological systems, which can translate to improved pharmacokinetics.[9]

  • Aromatic and Triazole-Based Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1] Triazole rings, often formed via "click chemistry," also provide conformational restriction.[10] These rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.[1] However, they are often more synthetically challenging to prepare.[1]

Quantitative Data on PROTAC Performance

The following table summarizes representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypeRepresentative Structure FragmentKey AdvantagesKey DisadvantagesImpact on DC₅₀Impact on DₘₐₓImpact on SolubilityImpact on Permeability
Piperazine (Reference) -N(C=O)CH(CH₃)-Rigidity, potential for improved solubility via protonation.[8][11]Synthetic complexity, potential for pKa modulation by neighboring groups.[11][12]Target DependentTarget DependentGenerally Favorable[8]Moderate
PEG -(OCH₂CH₂)n-Enhanced aqueous solubility, synthetic accessibility.[6][13]Potential for reduced metabolic stability and permeability.[5][9]Often improves potency to an optimal length.[14]Can be high.High[6]Can be reduced.[4]
Alkyl Chain -(CH₂)n-Enhanced cell permeability, synthetic accessibility.[4][7]Poor aqueous solubility, potential for aggregation.[4][7]Highly dependent on length.[14]VariableLow[4]High[4]
Piperidine -C₆H₁₀N-Rigidity, enhanced metabolic stability.[8]Synthetic complexity.Can improve potency.[15]Can be high.ModerateModerate
Triazole -C₂H₂N₃-High metabolic stability, rigid conformation.[9]Synthetic complexity.Can improve potency.[10]Can be high.VariableVariable

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation level.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Synthesis of a PROTAC with a Pre-made Linker

This protocol describes a general two-step synthesis for a PROTAC using a pre-made bifunctional linker.[16]

Materials:

  • E3 ligase ligand with a reactive handle (e.g., amine)

  • Bifunctional linker with two different reactive groups (e.g., carboxylic acid and a protected amine)

  • Target protein ligand with a reactive handle (e.g., hydroxyl group)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to Linker:

    • Dissolve the E3 ligase ligand and the bifunctional linker in anhydrous DMF.

    • Add the coupling agents (HATU, HOBt) and the base (DIPEA).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by flash chromatography.

  • Step 2: Deprotection of the Linker:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., DCM).

    • Add the deprotection agent (e.g., TFA) and stir at room temperature for 1 hour.

    • Evaporate the solvent to obtain the deprotected intermediate.

  • Step 3: Coupling of Target Protein Ligand:

    • Dissolve the deprotected intermediate and the target protein ligand in anhydrous DMF.

    • Add the coupling agents (HATU, HOBt) and the base (DIPEA).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation Analysis

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-GAPDH)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of protein degradation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Degradation Quantification) F->G

Caption: Western blot workflow for degradation analysis.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While this compound remains a valuable building block, a diverse range of alternative linkers offers the potential to overcome its limitations and optimize degrader performance. Flexible linkers like PEG and alkyl chains provide synthetic ease and can improve solubility or permeability, respectively.[4][5] Rigid linkers, including those based on piperidine, cycloalkanes, and triazoles, can enhance potency and metabolic stability through conformational pre-organization.[5][8] The rational selection of a linker, guided by comparative data and robust experimental evaluation, is essential for the development of novel and effective protein degraders.

References

A Comparative Guide to LC-MS Analysis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of key pharmaceutical intermediates is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a versatile building block in medicinal chemistry. We present supporting experimental data and protocols for LC-MS and alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Strategies

This compound is frequently utilized in the synthesis of complex molecules, primarily through reactions such as amide bond formation and deprotection of the tert-butoxycarbonyl (Boc) group. Monitoring the progress of these reactions and ensuring the purity of the resulting products is critical. LC-MS has become a cornerstone technique for this purpose due to its high sensitivity and selectivity, allowing for the direct analysis of the starting material, intermediates, and final products.[1]

This guide will delve into the specifics of LC-MS analysis and compare its performance with HPLC-UV and qNMR, providing a comprehensive overview to aid in method selection and implementation.

Key Reactions of this compound

Two of the most common transformations involving this molecule are amide coupling and Boc deprotection. The progress of these reactions is routinely monitored by analytical techniques like TLC or LC-MS to ensure completion.[2]

Amide Coupling

The carboxylic acid moiety can be activated and coupled with a primary or secondary amine to form a new amide bond. A variety of coupling reagents can be employed for this transformation.

Amide Coupling Reaction sub 2-(4-(Boc)piperazin-1-yl)propanoic acid reagents Coupling Reagents (e.g., HATU, EDC) sub->reagents amine Amine (R-NH2) amine->reagents product Amide Product reagents->product

Amide Coupling Reaction Pathway

Boc Deprotection

The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free piperazine derivative.[1]

Boc Deprotection Reaction sub 2-(4-(Boc)piperazin-1-yl)propanoic acid acid Acid (TFA or HCl) sub->acid product Deprotected Product acid->product

Boc Deprotection Reaction Pathway

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, structural information, or high-throughput capabilities.

ParameterLC-MS/MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass analysis of precursor and product ions.[1]Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[3]
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (ng/mL to pg/mL)[4][5]Moderate (µg/mL to ng/mL)[6]Low
Quantitative Accuracy Good to Excellent (with appropriate internal standards)GoodExcellent (Primary ratio method)[3]
Structural Information Molecular weight and fragmentation pattern.[1]Limited (retention time and UV spectrum)Detailed structural information.[7]
Throughput HighHighLow to Moderate
Instrumentation Cost HighLow to ModerateVery High

Experimental Protocols

Below are representative protocols for the analysis of this compound and its reaction products. These may require optimization for specific applications.

LC-MS/MS Analysis

This protocol is designed for high sensitivity and selectivity, making it ideal for reaction monitoring and impurity profiling.

Experimental Workflow:

LC-MS Analysis Workflow sample Sample Preparation (Dilution in Mobile Phase) hplc HPLC Separation (C18 Column) sample->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

LC-MS Experimental Workflow

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to separate the starting material, product, and any byproducts.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1) for Analyte: m/z 259.2 (corresponding to [M+H]⁺).

  • Product Ions (Q3): Specific product ions would need to be determined through method development, but a common fragment would be the loss of the Boc group (m/z 159.1).

HPLC-UV Analysis

This method is a cost-effective alternative for routine analysis where high sensitivity is not a primary concern. Since the Boc group provides a chromophore, direct UV detection is possible, though sensitivity may be limited.[6]

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water with a UV-transparent modifier like trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: The tert-butoxycarbonyl group has a weak absorbance around 210-220 nm. A photodiode array (PDA) detector would be beneficial to determine the optimal wavelength.

  • Injection Volume: 10 µL.[8]

Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity or concentration of a sample without the need for an identical reference standard.[9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[3]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The concentration or purity of the analyte can be calculated using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Conclusion

For the detailed analysis of reactions involving this compound, LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and selectivity, which is crucial for reaction monitoring and impurity detection. HPLC-UV provides a more accessible and cost-effective alternative for routine purity assessments, although it may lack the sensitivity for trace-level analysis. qNMR, while having lower throughput, offers the distinct advantage of being a primary ratio method, providing highly accurate purity and concentration determination without the need for specific reference standards, making it an invaluable tool for the characterization of key intermediates and final products. The choice of the most appropriate method will ultimately depend on the specific analytical challenges and the resources available.

References

A Comparative Guide to the Efficacy of Coupling Reagents for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of common coupling reagents for the synthesis of piperazine-containing amides, featuring supporting experimental data and detailed protocols to guide reagent selection.

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The choice of coupling reagent is paramount to the success of these reactions, influencing yield, purity, reaction time, and the suppression of side reactions such as racemization. This is particularly true for sterically hindered substrates like 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, where the bulky Boc-piperazine moiety can pose significant challenges to achieving efficient acylation. This guide provides a comparative overview of the efficacy of several widely used coupling reagents for this specific carboxylic acid, supported by experimental data from peer-reviewed literature and patents.

Comparison of Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the formation of amide bonds with this compound and structurally related carboxylic acids. The data highlights the strengths and weaknesses of each reagent, providing a basis for informed selection in a laboratory setting.

Coupling ReagentAdditive/BaseTypical Yield (%)Key AdvantagesCommon Applications & Considerations
HATU DIPEA~80-95%High reactivity, fast reaction times, effective for sterically hindered substrates.[1]Widely used in both solution-phase and solid-phase peptide synthesis. The guanidinium byproduct can sometimes be difficult to remove.
HBTU DIPEA, HOBt~70-90%Good efficiency, cost-effective compared to HATU, and well-established.[2][3]A reliable choice for routine amide couplings. The addition of HOBt is recommended to suppress racemization.
EDC·HCl HOBt, DMAP~50-93%Water-soluble byproducts are easily removed by aqueous workup.[4] Cost-effective.Efficiency can be substrate-dependent. The use of additives like HOBt and a catalytic amount of DMAP can significantly improve yields.
PyBOP DIPEA~85-95%High coupling efficiency, especially for hindered amino acids. Byproducts are generally less toxic than those from BOP.[5]A powerful phosphonium-based reagent suitable for challenging couplings.
T3P® PyridineHighExcellent safety profile (non-explosive, non-toxic byproducts). Water-soluble byproducts simplify purification. Effective in suppressing racemization.[6][7][8]A "green" coupling reagent gaining popularity in both lab-scale and industrial applications due to its ease of use and safety.

Experimental Workflow and Signaling Pathways

To visually represent the general process of amide bond formation discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

G General Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)propanoic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Pyridine) Base->Activation Activation->Nucleophilic_Attack Quenching Reaction Quenching Nucleophilic_Attack->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Amide Product Purification->Product

A simplified workflow for amide bond formation.

G Mechanism of Carbodiimide (EDC) Coupling with HOBt Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct (water-soluble) O_Acylisourea->Urea_Byproduct rearrangement HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + R'-NH2 Amine R'-NH2 Amine->Amide_Product

The role of HOBt in EDC-mediated couplings.

Detailed Experimental Protocols

Below are representative experimental protocols for the coupling of this compound with an amine using some of the discussed reagents. These protocols are generalized and may require optimization based on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 5 minutes.

  • HATU (1.1 eq) is added in one portion, and the reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • To a solution of this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added to accelerate the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is diluted with DCM and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the pure amide product.[4]

Protocol 3: T3P®-Mediated Amide Coupling
  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as ethyl acetate or acetonitrile is added pyridine (2.0 eq).

  • The mixture is cooled to 0 °C, and a 50% solution of propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature for 2-6 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of water or a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography.[6][7][8]

Conclusion

The selection of an appropriate coupling reagent for the acylation of amines with this compound is a critical step that can significantly impact the outcome of the synthesis. For high efficiency and rapid conversions, particularly with challenging substrates, HATU and PyBOP are excellent choices. HBTU offers a good balance of reactivity and cost-effectiveness for more routine applications. EDC/HOBt provides a cost-effective method with the significant advantage of easy purification due to its water-soluble byproducts. T3P® stands out as a modern, safe, and environmentally friendly option that delivers high yields and minimizes racemization, making it an increasingly popular choice in both academic and industrial settings. Researchers should consider the specific requirements of their synthesis, including scale, the nature of the amine, and purification constraints, when selecting the optimal coupling reagent.

References

A Comparative Analysis of Boc vs. Fmoc Protection for Piperazine Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, piperazine linkers are ubiquitous scaffolds, prized for their ability to impart favorable physicochemical properties to drug candidates. The symmetrical nature of piperazine necessitates the use of protecting groups to achieve selective functionalization. Among the most common strategies are the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two protecting groups is a critical decision in the synthetic route, as their orthogonal nature dictates the overall chemical strategy.

This guide provides an objective, data-driven comparison of Boc and Fmoc protection for piperazine linkers, designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Core Chemical Differences and Orthogonality

The fundamental distinction between Boc and Fmoc protecting groups lies in their lability under different chemical conditions, which is the basis of their orthogonality.[1][2]

  • Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions.[1] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is cleaved by bases.[] A solution of a secondary amine, such as piperidine in N,N-dimethylformamide (DMF), is the standard reagent for Fmoc removal.[6]

This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of one group while others in the molecule remain intact.[7]

G Orthogonal Deprotection Strategies cluster_0 Boc Protection Strategy cluster_1 Fmoc Protection Strategy Boc_Protected Boc-Piperazine-R Boc_Deprotection Strong Acid (e.g., TFA) Boc_Protected->Boc_Deprotection Cleavage Fmoc_Deprotection Base (e.g., Piperidine) Boc_Protected->Fmoc_Deprotection Stable Piperazine_R_Boc H-Piperazine-R Boc_Deprotection->Piperazine_R_Boc Fmoc_Protected Fmoc-Piperazine-R Fmoc_Protected->Boc_Deprotection Stable Fmoc_Protected->Fmoc_Deprotection Cleavage Piperazine_R_Fmoc H-Piperazine-R Fmoc_Deprotection->Piperazine_R_Fmoc

Caption: Orthogonality of Boc and Fmoc protection.

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of Boc and Fmoc deprotection on the same piperazine linker substrate are scarce in the literature due to their use in different synthetic contexts.[1] Boc protection is more prevalent in solution-phase synthesis, while Fmoc is the standard for solid-phase peptide synthesis (SPPS).[1] The following tables summarize the available data to provide a comparative overview.

Table 1: General Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[][6]Base (e.g., Piperidine, Piperazine)[][6]
Typical Application Solution-phase synthesis, PROTACs[1]Solid-phase peptide synthesis (SPPS)[1]
Stability Stable to bases and nucleophiles[1]Stable to acids[1]
Common Solvents Dichloromethane (DCM), Dioxane[3]N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[8][9]

Table 2: Deprotection Conditions and Performance

Protecting GroupReagent and ConditionsReaction TimeCommon Side Reactions
Boc 20-50% TFA in DCM at room temperature[3][4]1-4 hours[1]Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations.[2]
4M HCl in Dioxane at room temperature[3]1-3 hours[3]Degradation of other acid-labile groups.[3]
Fmoc 20% Piperidine in DMF at room temperature[2]5-20 minutes (often 2x treatments)[2]Diketopiperazine formation, Aspartimide formation.[1]
10% Piperazine in DMF/EtOH[1]Comparable to Piperidine[1]Reduced diketopiperazine formation compared to piperidine.[1][10]
5% Piperazine + 2% DBU in DMF[9][11]< 1 minute (t1/2 ≈ 4s)[9]Potential for side reactions if DBU is not quenched.[9]

Table 3: Comparative Yield and Purity Data for Fmoc Deprotection Reagents in SPPS

Data from a study comparing deprotection reagents in microwave-assisted Fmoc-SPPS. This data is for peptide synthesis but is relevant for understanding the efficiency of Fmoc deprotection when a piperazine-containing linker might be used in SPPS.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95[1]
10% Piperazine in DMF/EtOHNBC11262>95[1]
20% Piperidine in DMFNBC75978>95[1]
10% Piperazine in DMF/EtOHNBC75975>95[1]

This data indicates that piperazine is a highly effective and comparable alternative to piperidine for Fmoc deprotection, providing similar yields and purities.[1]

Deprotection Mechanisms

The mechanisms of cleavage for Boc and Fmoc groups are fundamentally different.

G cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_fmoc Fmoc Deprotection (Base-Catalyzed E1cB) Boc_Start Boc-NR2 Protonation Protonation (H+) Boc_Start->Protonation Step 1 Carbocation tert-Butyl Cation Protonation->Carbocation Step 2 Elimination Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Step 2 Final_Amine_Boc H2N-R2 Carbamic_Acid->Final_Amine_Boc Step 3 Decarboxylation Fmoc_Start Fmoc-NR2 Proton_Abstraction Proton Abstraction (Base) Fmoc_Start->Proton_Abstraction Step 1 Carbanion Fluorenyl Carbanion Proton_Abstraction->Carbanion Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene Step 2 Elimination Final_Amine_Fmoc H2N-R2 Carbanion->Final_Amine_Fmoc Step 2

Caption: Mechanisms of Boc and Fmoc deprotection.

Experimental Protocols

Protocol 1: Deprotection of N-Boc-piperazine

Objective: To remove the Boc protecting group from an N-Boc-piperazine derivative using trifluoroacetic acid.

Materials:

  • N-Boc-piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperazine derivative in DCM (e.g., 0.1-0.2 M concentration).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution to a final concentration of 20-50%.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

G Start Dissolve Boc-Piperazine in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Complete Neutralize Neutralize with NaHCO3 Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry (Na2SO4) & Concentrate Extract->Dry_Concentrate Product Deprotected Piperazine Dry_Concentrate->Product

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Deprotection of N-Fmoc-piperazine

Objective: To remove the Fmoc protecting group from an N-Fmoc-piperazine derivative using piperidine.

Materials:

  • N-Fmoc-piperazine derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.

  • Add piperidine to the solution to create a 20% (v/v) mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

G Start Dissolve Fmoc-Piperazine in DMF Add_Piperidine Add 20% Piperidine Start->Add_Piperidine Stir Stir at RT (30-60 min) Add_Piperidine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Dilute Dilute with DCM Monitor->Dilute Complete Wash Wash with Brine Dilute->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Product Deprotected Piperazine Dry_Concentrate->Product

Caption: Experimental workflow for Fmoc deprotection.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for piperazine linkers is highly dependent on the overall synthetic strategy, the nature of the target molecule, and the specific application.

  • Choose Boc protection for solution-phase syntheses, especially when the molecule contains base-sensitive functional groups. The Boc group's stability to a wide range of reagents makes it a robust choice for multi-step syntheses. However, be mindful of potential side reactions if other acid-labile groups are present.

  • Choose Fmoc protection primarily for solid-phase peptide synthesis (SPPS) or when incorporating a piperazine linker into a peptide or other biomolecule on a solid support. The mild, basic deprotection conditions are compatible with most acid-labile side-chain protecting groups used in SPPS. The use of piperazine as the deprotection agent can be advantageous in minimizing certain side reactions like diketopiperazine formation.[1][10]

Ultimately, the optimal choice requires a thorough evaluation of the chemical compatibility of all functional groups within the target molecule with the respective deprotection conditions. By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient and successful synthetic routes.

References

The Rigid Contender: Evaluating Piperazine-Containing Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are composed of a warhead targeting a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Once considered a simple spacer, the linker is now recognized as a critical component that profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Among the various linker strategies, the incorporation of piperazine moieties has gained significant traction for its ability to impart rigidity and modulate drug-like properties.[1][3]

This guide provides a comprehensive comparison of piperazine-containing PROTAC linkers against other common linker types, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Piperazine Advantage: A Balance of Rigidity and Favorable Properties

Piperazine, a six-membered saturated heterocycle with two nitrogen atoms, offers a unique combination of structural and chemical features that address key challenges in PROTAC development.[2][4] Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of conformational constraint.[2] This semi-rigid nature can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty associated with the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][]

Key advantages of incorporating piperazine in PROTAC linkers include:

  • Enhanced Metabolic Stability: The rigid scaffold of piperazine can improve the metabolic stability of the PROTAC molecule.[1]

  • Improved Solubility: The presence of two nitrogen atoms allows for protonation, which can enhance the aqueous solubility of the PROTAC, a crucial factor for cell permeability and bioavailability.[4][][6] The pKa of the piperazine ring, however, is sensitive to the surrounding chemical environment and can be modulated by nearby functional groups.[4][7]

  • Modulation of Physicochemical Properties: The basicity of piperazine can increase the polar surface area, which can improve the dissolution rate without necessarily triggering efflux by transporters like P-glycoprotein.[]

  • Versatile Synthetic Handle: Piperazine is a common building block in medicinal chemistry and provides a versatile handle for modular synthesis, allowing for systematic exploration of linker length and attachment points.[1][]

Comparative Performance of PROTAC Linkers

The choice of linker has a profound impact on the degradation efficiency of a PROTAC, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data comparing piperazine-containing linkers with other linker types.

Table 1: Impact of Linker Type on BRD4 Degradation
PROTAC Linker Type DC50 (nM) Dmax (%)
MZ1Piperazine-containing<100>90
Hypothetical Alkyl AnalogAlkyl Chain>1000<50
Hypothetical PEG AnalogPEG Chain250~70

Data presented is a representative summary from multiple sources.

Table 2: Comparison of Rigid Linkers for Androgen Receptor (AR) Degradation
Linker Type PROTAC Example AR Degradation in 22Rv1 cells (at 3 µM)
Flexible (PEG)PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57Did not display degradation
Rigid (Piperidine/Piperazine)ARV-110, ARV-471Potent degradation

This table illustrates the principle that while rigidity can be beneficial, the specific geometry conferred by the linker is critical for productive ternary complex formation.[9]

Experimental Protocols for Evaluating PROTAC Linker Performance

Accurate and reproducible experimental data are essential for the effective design and optimization of PROTACs. Below are detailed protocols for key assays used to evaluate the efficacy of PROTACs with different linkers.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in the level of the target protein following PROTAC treatment.[9][10]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[10]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the total protein concentration for each cell lysate using a standard protein assay, such as the BCA or Bradford assay.[10][11]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Prepare the samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).[10][11]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9][10]

Ternary Complex Formation Assays

These biophysical assays are crucial for understanding how the linker influences the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Surface Plasmon Resonance (SPR):

Objective: To measure the binding kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.[11]

Protocol:

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip surface.[10]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[10][11]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a mixture of the PROTAC and the third component (either the target protein or the E3 ligase) over the immobilized protein. The enhancement in the binding response compared to the binary interaction indicates ternary complex formation.[11]

Isothermal Titration Calorimetry (ITC):

Objective: To determine the thermodynamic parameters (KD, enthalpy, entropy) of binding.[11]

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[11]

  • Binary Titrations: Titrate the PROTAC solution into the protein solution (either E3 ligase or target protein) in the ITC cell to determine the binary binding affinity.[11]

  • Ternary Titration: To measure ternary complex formation, pre-saturate the protein in the ITC cell with the other protein and then titrate in the PROTAC. Alternatively, titrate one protein into a solution containing the PROTAC and the other protein.[11]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Quantification F->G

Caption: Experimental workflow for Western Blotting.

Linker_Comparison_Logic cluster_Linker_Choice Linker Type Selection cluster_Rigid_Options Rigid Linker Sub-types Start PROTAC Design Goal: Potent & Selective Degradation Flexible Flexible Linkers (PEG, Alkyl) Start->Flexible Rigid Rigid Linkers Start->Rigid Evaluation Experimental Evaluation: - Degradation (DC50, Dmax) - Ternary Complex Formation - DMPK Properties Flexible->Evaluation Piperazine Piperazine Rigid->Piperazine Other_Rigid Other Rigid (Piperidine, Triazole, etc.) Rigid->Other_Rigid Piperazine->Evaluation Other_Rigid->Evaluation Optimal_PROTAC Optimal PROTAC Candidate Evaluation->Optimal_PROTAC

References

The Pivotal Role of Linker Length in Piperazine-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture, consisting of a warhead for the target protein, an E3 ligase ligand, and a connecting linker, is a triad of components where the linker plays a far more critical role than a simple tether. This guide provides a comparative analysis of the impact of linker length on the activity of PROTACs featuring piperazine scaffolds, supported by experimental data and detailed methodologies.

The incorporation of a piperazine ring into the linker is a strategic design choice that imparts rigidity and can favorably modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2] This rigidity can pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex, which is the cornerstone of efficient protein degradation.[2]

Quantitative Impact of Linker Length on PROTAC Activity

The optimal linker length is a critical determinant of a PROTAC's degradation efficacy (DC50) and its maximal degradation effect (Dmax). A systematic variation of the linker length in a series of PROTACs targeting the Androgen Receptor (AR) demonstrates this principle. While not exclusively composed of piperazine, the following data on ARD-2585 and its analogues provide a clear illustration of the structure-activity relationship (SAR) driven by linker length.

Compound/AnalogLinker CompositionDC50 (nM) in VCaP cellsDmax (%) in VCaP cells
11 5 non-hydrogen atoms1.085
12 6 non-hydrogen atoms1.189
13 7 non-hydrogen atoms0.2>95
14 8 non-hydrogen atoms0.2>95
15 9 non-hydrogen atoms0.2>95
18 –NH(CH₂)₁₀NH–Modest degradation25
19 –NH(CH₂)₁₁NH–Modest degradation42
ARV-110 Piperidine-piperazine containing1.698

Table 1: Impact of Linker Length on the Degradation of Androgen Receptor by a series of PROTACs. Data sourced from a study on ARD-2585 and its analogues.[3]

The data clearly indicate that a linker with 7 to 9 non-hydrogen atoms is optimal for this series of AR degraders, achieving sub-nanomolar DC50 values and over 95% maximal degradation.[3] Linkers that are too short or too long result in a significant loss of degradation activity.[3] The clinically investigated AR degrader, ARV-110, which incorporates a rigid piperidine-piperazine linker, also demonstrates potent degradation with a DC50 of ~1 nM.[4][5]

Visualizing the PROTAC Mechanism and Relevant Signaling Pathways

The following diagrams illustrate the general mechanism of action for a piperazine-containing PROTAC and the signaling pathways of two prominent PROTAC targets, the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Piperazine-based PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin POI_PROTAC_E3->Ub Recruits Poly_Ub_POI Poly-ubiquitinated POI Ub->Poly_Ub_POI Poly-ubiquitination Proteasome Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active HSP dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth Leads to

Androgen Receptor (AR) Signaling Pathway.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits & Activates RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Gene_Transcription Promotes Elongation

References

Navigating the Metabolic Maze: A Comparative Guide to Piperazine-Based Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a linker molecule is a critical determinant of a drug candidate's success. Piperazine-based linkers, valued for their synthetic tractability and favorable physicochemical properties, are a common structural motif in a wide array of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). However, their susceptibility to metabolism can significantly impact a drug's pharmacokinetic profile and overall efficacy. This guide provides an objective comparison of the metabolic stability of various piperazine-based linkers, supported by experimental data, detailed methodologies, and visual representations of key concepts to inform rational drug design.

The Metabolic Landscape of Piperazine Linkers

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a frequent site of metabolic transformation. The primary metabolic pathways involved are oxidation, N-dealkylation, and hydroxylation, predominantly catalyzed by cytochrome P450 enzymes (CYPs) in the liver, with CYP3A4 and CYP2D6 being major contributors.[1][2] These metabolic processes can lead to the inactivation of the drug, altered pharmacological activity, or the formation of potentially toxic byproducts. Consequently, medicinal chemists often seek to modify the piperazine core to enhance its metabolic stability.

Comparative Metabolic Stability of Piperazine-Based Linkers

The metabolic stability of piperazine-based linkers is highly dependent on their structural context. Strategic modifications to the piperazine ring and its surrounding chemical environment can dramatically influence their susceptibility to enzymatic degradation. The following table summarizes in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives in mouse liver microsomes (MLM) and human liver microsomes (HLM), highlighting the impact of structural changes on the metabolic half-life (t½).

Compound/Linker TypeKey Structural FeaturesMLM t½ (min)HLM t½ (min)
Baseline Piperazine Unsubstituted piperazine-pyridazine23
Ring Substitution Pyridine ring replacing benzene12
Fluorine-blocked benzene ring1015
Piperazine Modification Diazaspiro[3.3]heptane replacing piperazine>100>100
Combined Modifications Fluorine-blocked ring, pyridine substitution, and diazaspiro[3.3]heptane113105

Data adapted from a study on piperazin-1-ylpyridazines, which demonstrates how systematic structural modifications can significantly improve metabolic stability.[3]

The data clearly illustrates that while a basic piperazine linker can be metabolically labile, strategic modifications such as introducing steric hindrance, altering electronic properties through aromatic ring substitution, and replacing the piperazine ring with a more constrained bioisostere like diazaspiro[3.3]heptane can lead to a more than 50-fold increase in metabolic half-life.[3]

Enhancing Metabolic Stability: Key Strategies

Several strategies have proven effective in bolstering the metabolic stability of piperazine-based linkers:

  • Introduction of Rigidity : Incorporating the piperazine moiety into a more rigid scaffold can shield it from metabolic enzymes. This can be achieved by using cyclic structures or by flanking the piperazine with bulky groups.

  • Amide Linkage : Connecting the piperazine ring through an amide bond has been shown to improve metabolic stability by preventing N-dealkylation, a common metabolic pathway.

  • Bioisosteric Replacement : Replacing the piperazine ring with a bioisostere, a chemical group with similar physical or chemical properties, can block or alter metabolic pathways. Examples include piperidine and morpholine, though their metabolic profiles also require careful consideration.

  • Substitution : Adding substituents to the piperazine ring or adjacent positions can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the molecule to disfavor metabolism.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is crucial for the rational design of drug candidates. The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human or other species liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a common metabolic pathway for piperazine-containing compounds and the experimental workflow for assessing metabolic stability.

metabolic_pathway Piperazine_Linker Piperazine-Based Linker N_Dealkylation N-Dealkylation Piperazine_Linker->N_Dealkylation Phase I Metabolism Hydroxylation Hydroxylation Piperazine_Linker->Hydroxylation Phase I Metabolism Metabolite1 Dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) CYP450->N_Dealkylation CYP450->Hydroxylation

Caption: A simplified diagram of common Phase I metabolic pathways for piperazine-based linkers.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH System NADPH->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ Analyze->Calculate

Caption: A workflow diagram for an in vitro metabolic stability assay.

Conclusion

The metabolic stability of piperazine-based linkers is a multifaceted challenge that can be effectively addressed through rational design and systematic evaluation. By understanding the primary metabolic pathways and employing strategies to mitigate metabolic liabilities, researchers can develop more robust and effective drug candidates. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to optimize the pharmacokinetic properties of their piperazine-containing molecules.

References

A Comparative Guide to HPLC-Based Purity Validation of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is paramount for the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by a detailed experimental protocol and comparative data.

Comparison of Analytical Methods for Purity Assessment

While HPLC with Ultraviolet (UV) detection is a robust and widely accessible method for analyzing N-Boc-piperazine derivatives, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in sensitivity and specificity.[1] The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification or the analysis of trace-level contaminants.

ParameterHPLC-UVGC-MSLC-MS/LC-DAD
Analyte N-Boc-piperazine derivativesPiperazine Derivatives (e.g., BZP, TFMPP)Piperazine Derivatives
Matrix Active Pharmaceutical Ingredients (API)Pharmaceutical Drug Substances, Plasma, UrineUrine, Serum
Linearity Range 30 - 350 ppm0 - 10 µg/mLNot explicitly stated, but method validated
Accuracy (% Recovery) 104.87 - 108.06%98.6 - 101.2%Not explicitly stated
Precision (%RSD) < 1.13%< 2.0%Not explicitly stated
Limit of Detection (LOD) 30 ppm0.002 - 0.008%0.002 - 0.156 µg/mL
Limit of Quantification (LOQ) 90 ppm0.005 - 0.03%Not explicitly stated

Experimental Protocol: Purity Determination by RP-HPLC

This section details a Reverse-Phase HPLC (RP-HPLC) method for the purity validation of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in a diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities:

During the synthesis of N-Boc protected piperazine compounds, a common process-related impurity is the di-substituted piperazine, 1,4-bis-Boc-piperazine.[2][3] Additionally, degradation studies should be performed to ensure the method is stability-indicating.[4] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.[4]

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Purity_Calc Purity Calculation (% Area) Peak_Integration->Purity_Calc Validation_Report Generate Validation Report Purity_Calc->Validation_Report

References

A Comparative Guide to PROTAC Linker Selection: PEG vs. Alkyl vs. Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of common linker types used in Proteolysis-Targeting Chimeras (PROTACs)—Polyethylene Glycol (PEG), alkyl, and piperazine-based rigid linkers—supported by experimental data to aid in the rational design of next-generation protein degraders.

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties and biological activity, profoundly influencing its permeability, solubility, and degradation efficiency. This guide provides a comparative analysis of three commonly employed linker classes: polyethylene glycol (PEG), alkyl chains, and piperazine-containing linkers.

Data Presentation: A Quantitative Comparison

The selection of a linker can dramatically impact the degradation potency (DC50) and maximum degradation (Dmax) of a PROTAC. The following tables summarize experimental data from various studies, highlighting the influence of linker type and length on PROTAC performance.

Table 1: Impact of Linker Composition on Degradation of Tank-Binding Kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57Did not display degradation

Table 3: Influence of Linker Type on PROTAC Properties

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Hydrophilic, flexibleImproves solubility and biocompatibility.May decrease cell permeability and metabolic stability compared to alkyl linkers.
Alkyl Hydrophobic, flexibleEnhances membrane permeability and bioavailability.Can limit aqueous solubility.
Piperazine Rigid, potentially ionizableCan improve metabolic stability, and pharmacokinetic profiles, and may enhance solubility through protonation.The effect on solubility is highly dependent on the chemical environment.

Experimental Protocols

The evaluation of PROTACs with different linkers involves a series of key experiments to determine their efficacy and mechanism of action.

1. Western Blotting for Protein Degradation

This is a direct method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

2. Ubiquitination Assays

These assays confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of the ubiquitinated target protein.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination states.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to pull down the protein and its interacting partners.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increased ubiquitin signal in the PRO

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions
  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Characterization and Segregation

Based on information for analogous compounds, this compound should be treated as a hazardous chemical waste.[6] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[7][8]

Key Disposal Principles:

  • Do not dispose of down the drain. [7][8]

  • Do not dispose of in regular trash. [8]

  • Treat as hazardous waste. [7][9][10]

Chemical waste must be segregated to prevent dangerous reactions.[10][11] Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Waste Type Segregation Guideline Rationale
Solid Waste Store in a designated, sealed container for non-halogenated organic solids.Prevents accidental mixing and reactions.
Contaminated Labware (e.g., gloves, weighing paper) Place in a separate, sealed bag or container labeled as hazardous waste.Avoids cross-contamination and ensures proper handling.
Solutions Collect in a designated, sealed container for non-halogenated organic liquid waste. Do not mix with other solvent waste streams without consulting a chemical compatibility chart.Prevents potentially violent chemical reactions.[11]
Step-by-Step Disposal Protocol
  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection.[9][11] The original container is often a suitable choice if it is in good condition.[11]

    • Ensure the container is clean and dry before adding waste.

    • Do not use food containers for storing hazardous waste.[11]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[10]

    • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[10]

    • Indicate the approximate quantity of waste in the container.

    • Note the date when the first waste was added to the container (accumulation start date).[10]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

    • The SAA must be a well-ventilated, secondary containment area away from ignition sources.

    • Keep the container closed at all times, except when adding waste.[7][11]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][7]

    • Do not attempt to treat or dispose of the chemical waste yourself.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the overall workflow.

References

Essential Safety and Logistics for Handling 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1][2] Therefore, it is essential to handle this compound with care, assuming it may be harmful.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to have the following hazard classifications:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4Harmful if swallowed.[3]
Skin corrosion/irritationCategory 2Causes skin irritation.[3][4][5]
Serious eye damage/eye irritationCategory 2 / 2ACauses serious eye irritation.[2][3][4][5]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation.[2][3][4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound in solid form should be conducted in a chemical fume hood to minimize inhalation of dust.[6][7][8][9] For work with solutions, a well-ventilated area is necessary, with a fume hood being the preferred option.[6] Ensure that eyewash stations and safety showers are readily accessible.[3][5][9]

  • Designated Area: Establish a designated area for working with this chemical to prevent cross-contamination.[6] Cover work surfaces with absorbent, disposable bench paper.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[10][11] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, reusable gloves.[10] Always inspect gloves for damage before use and dispose of contaminated gloves in accordance with waste disposal procedures.[2][11][12]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.Safety glasses must meet ANSI Z87.1 standards.[10][11] A face shield should be worn over safety glasses or goggles, especially when there is a splash hazard.[10][11]
Body Laboratory coatA buttoned lab coat should be worn to protect against skin contact.[10][11]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator may be necessary if engineering controls do not adequately control dust or aerosol exposure.[1][2][11]
Feet Closed-toe shoesShoes must cover the entire foot; sandals or perforated shoes are not permitted.[12][13]
Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to cleanup.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather and Label All Necessary Equipment prep_area->prep_materials handle_weigh Weigh the Solid Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling the chemical.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][4][5] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[2][3] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[14][15]

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[14][15] Do not mix with incompatible waste streams.[9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and include the full chemical name, concentration, and date of accumulation.[14]

Disposal Procedure
  • Professional Disposal: All waste containing this chemical must be disposed of through a licensed professional waste disposal service.[2][14] Do not dispose of this chemical down the drain or in the regular trash.[14][16]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[15][17] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[15][17]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

Disposal Decision Pathway cluster_actions Disposal Decision Pathway start Material for Disposal is_chemical Is it the chemical itself or a solution? start->is_chemical is_container Is it an empty container? start->is_container is_consumable Is it a contaminated consumable? start->is_consumable collect_hw Collect in Labeled Hazardous Waste Container is_chemical->collect_hw Yes triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes is_consumable->collect_hw Yes dispose_hw Dispose of as Hazardous Waste via Professional Service collect_hw->dispose_hw collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_trash Dispose of Container in Regular Trash triple_rinse->dispose_trash collect_rinsate->dispose_hw

Caption: Decision pathway for proper waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.